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Foundational

An In-depth Technical Guide to the Mechanism of Action of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole Derivatives

Abstract This technical guide provides a comprehensive analysis of the probable mechanisms of action for 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole derivatives. Synthesizing data from extensive research on structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the probable mechanisms of action for 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole derivatives. Synthesizing data from extensive research on structurally related pyrazole compounds, this document outlines the primary molecular targets and associated signaling pathways. The core of this guide focuses on the compelling evidence pointing towards the inhibition of key protein kinases involved in inflammatory and oncogenic pathways, with a secondary exploration of cyclooxygenase (COX) enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols for mechanism elucidation, and a robust framework for future research and development of this class of compounds.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural versatility and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs.[1][2] Pyrazole-containing therapeutics have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[2][3][4]

The specific compound class, 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole derivatives, combines several key pharmacophoric features. The 3-(4-methoxyphenyl) group is a common motif in many kinase and COX inhibitors, often occupying a hydrophobic pocket in the target protein. The chloro and methyl substitutions on the pyrazole core are critical for tuning the electronic properties, metabolic stability, and binding affinity of the molecule. While direct and extensive research on this exact substitution pattern is limited, a wealth of data on closely related analogs allows for the formulation of a robust, evidence-based hypothesis regarding their mechanism of action.[5] This guide will primarily focus on the most probable molecular targets: protein kinases within inflammatory signaling cascades.

Primary Mechanism of Action: Inhibition of Protein Kinases

The substitution pattern of the 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole core strongly suggests that its primary mechanism of action is the inhibition of protein kinases.[1] Pyrazole derivatives are well-documented as potent kinase inhibitors, often functioning as ATP-competitive inhibitors that bind to the hinge region of the kinase's active site.[1][6] Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the most likely targets for this class of pyrazole derivatives are members of the Janus Kinase (JAK) and Mitogen-Activated Protein Kinase (MAPK) families.[7][8][9]

Targeting the JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to cytokine signaling.[10] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases.[10][11] The development of selective JAK1 inhibitors is a major focus in the treatment of these conditions to enhance efficacy and reduce side effects associated with broader JAK inhibition.[8][10][11]

Structurally similar pyrazole-containing compounds have been successfully developed as potent and selective JAK1 inhibitors.[8][12][13] The pyrazole core can form crucial hydrogen bonds with the hinge region of the JAK1 active site. Specifically, a potential hydrogen bond between the pyrazole nitrogen and the side chain of glutamic acid 966 (E966) in JAK1 is a key determinant of selectivity over other JAK isoforms like JAK2, which possesses an aspartic acid at the equivalent position (D939).[11][13]

DOT script for the JAK-STAT signaling pathway and its inhibition.

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene (e.g., Inflammatory Mediators) Nucleus->Gene Induces Transcription Inhibitor 5-chloro-3-(4-methoxyphenyl)- 1-methyl-1H-pyrazole Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Targeting the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein (MAP) Kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[7] The p38α isoform, in particular, is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[14] Inhibition of p38 MAPK is a well-established therapeutic strategy for inflammatory diseases.[7][15]

Numerous N-pyrazole, N'-aryl urea-based compounds have been identified as potent inhibitors of p38 MAPK.[9] These inhibitors bind to a distinct allosteric site on the kinase, which is exposed upon a conformational change of the activation loop.[9] This binding stabilizes a conformation of the kinase that is incompatible with ATP binding. The pyrazole ring and its substituents play a crucial role in the binding affinity and selectivity of these inhibitors.[14][16][17]

DOT script for the p38 MAPK signaling pathway and its inhibition.

p38_MAPK_Inhibition cluster_pathway p38 MAPK Signaling Cascade Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MKK MKK3/6 Stimuli->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates & Activates Substrate Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->Substrate Phosphorylates & Activates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Substrate->Cytokines Leads to Inhibitor 5-chloro-3-(4-methoxyphenyl)- 1-methyl-1H-pyrazole Derivative Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway.

Secondary/Alternative Mechanism: Cyclooxygenase (COX) Inhibition

While kinase inhibition is the most probable primary mechanism, the structural features of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole derivatives also align with those of known cyclooxygenase (COX) inhibitors.[3][18][19] The diaryl heterocycle motif is characteristic of selective COX-2 inhibitors like Celecoxib.[3][18] The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[13] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[20]

The 4-methoxyphenyl group in the topic compound is analogous to the 4-sulfonamidophenyl or 4-methanesulfonylphenyl moieties found in many selective COX-2 inhibitors, which are crucial for binding to the secondary pocket of the COX-2 active site.[2][18]

Experimental Protocols for Mechanism of Action Studies

To definitively elucidate the mechanism of action of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole derivatives, a series of in vitro and cell-based assays are required.

Kinase Inhibition Assays

DOT script for the kinase inhibition assay workflow.

Kinase_Assay_Workflow Start Start: Compound & Kinase Prepare Prepare Assay Plate: - Kinase - Substrate - ATP Start->Prepare Add_Cmpd Add Test Compound (Serial Dilutions) Prepare->Add_Cmpd Incubate Incubate at RT Add_Cmpd->Incubate Detect Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubate->Detect Analyze Analyze Data: Calculate IC50 Detect->Analyze End End: Determine Potency Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol for a Representative Kinase Inhibition Assay (e.g., JAK1):

  • Reagents and Materials:

    • Recombinant human JAK1 enzyme

    • Suitable peptide substrate (e.g., a STAT-derived peptide)

    • Adenosine-5'-triphosphate (ATP)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole derivative) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well white assay plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer.

    • To the wells of the assay plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays for Pathway Inhibition

Step-by-Step Protocol for a Western Blot to Detect Phospho-STAT Inhibition:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human whole blood or a cytokine-responsive cell line) to 80-90% confluency.

    • Starve the cells of serum for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a cytokine (e.g., IL-6 or IFN-γ) for 15-30 minutes to activate the JAK-STAT pathway.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT (p-STAT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT signal to the total STAT signal for each sample.

    • Determine the concentration-dependent inhibition of STAT phosphorylation by the test compound.

COX Inhibition Assays

A similar experimental approach can be used to assess COX inhibition, typically using an in vitro enzyme assay with purified COX-1 and COX-2 enzymes and measuring the production of prostaglandin E2 (PGE2) via ELISA or LC-MS.

Quantitative Data Summary

While specific quantitative data for 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is not publicly available, the following table presents representative data for structurally related pyrazole derivatives to provide a benchmark for expected potency.

Compound ClassTargetAssay TypeIC50 / KdReference
C-5 Pyrazole-Substituted PyrrolopyrimidineJAK1Enzyme Assay10-100 nM[8][11][12]
N-pyrazole, N'-aryl ureasp38α MAPKBinding Assay1-50 nM[7][9]
1,3,5-Triaryl-4,5-dihydropyrazoleCOX-2Enzyme Assay0.1-1 µM[18]

Conclusion and Future Directions

The available evidence strongly suggests that 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole derivatives are likely to exert their biological effects through the inhibition of protein kinases, particularly those involved in inflammatory signaling such as JAK1 and p38 MAPK. The potential for COX-2 inhibition also exists and warrants investigation.

Future research should focus on the direct experimental validation of these hypotheses. This includes:

  • Broad Kinase Profiling: Screening the compounds against a large panel of kinases to determine their selectivity profile.

  • Co-crystallization Studies: Obtaining crystal structures of the compounds in complex with their target kinases to elucidate the precise binding mode and guide further optimization.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of these compounds in animal models of inflammatory diseases or cancer.

By undertaking these studies, the full therapeutic potential of this promising class of pyrazole derivatives can be realized.

References

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. ([Link])

  • Selective Inhibition of p38 MAPK Isoforms using Bipyrazole Derivatives: An in Silico Approach. International Journal of Computer Applications. ([Link])

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. ([Link])

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong. ([Link])

  • Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. ([Link])

  • Tri- and Tetrasubstituted Pyrazole Derivates: Regioisomerism Switches Activity from p38MAP Kinase to Important Cancer Kinases. Journal of Medicinal Chemistry. ([Link])

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. ([Link])

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. ([Link])

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. ([Link])

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Publications. ([Link])

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. PubMed. ([Link])

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. ([Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. ([Link])

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. ([Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. ([Link])

  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. ResearchGate. ([Link])

  • Studies on Anti-inflammatory Agents. V. Synthesis and Pharmacological Properties of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole and Related Compounds. J-Stage. ([Link])

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. ACS Publications. ([Link])

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. ([Link])

  • Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. PubMed. ([Link])

  • 5-CHLORO-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLE-4-METHANOL. NextSDS. ([Link])

  • Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2. ResearchGate. ([Link])

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. ([Link])

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PMC. ([Link])

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. ([Link])

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Taylor & Francis Online. ([Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. ([Link])

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. ([Link])

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-chloro-3-(4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a comprehensive interpretation of its NMR spectra, grounded in fundamental principles and supported by data from analogous structures. The guide is designed to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds.

Introduction: The Significance of Pyrazole Scaffolds and NMR Characterization

The pyrazole nucleus is a privileged scaffold in drug discovery and development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole imparts a unique combination of electronic and steric properties that are crucial for its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound. Accurate interpretation of NMR data is therefore a critical step in the verification of a synthesized molecule's identity and purity.

This guide will present a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. The predictions are based on established principles of NMR spectroscopy and a thorough review of spectral data for structurally related compounds.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the correct assignment of NMR signals.

Caption: Molecular structure and atom numbering of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole in CDCl₃ at 400 MHz is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-46.30 - 6.50Singlet (s)-1H
H-2', H-6'7.65 - 7.85Doublet (d)8.0 - 9.02H
H-3', H-5'6.90 - 7.10Doublet (d)8.0 - 9.02H
N-CH₃3.80 - 4.00Singlet (s)-3H
O-CH₃3.85 - 3.95Singlet (s)-3H

Interpretation of the Predicted ¹H NMR Spectrum

The interpretation of the predicted ¹H NMR spectrum is based on the analysis of chemical shifts, signal multiplicities, and integration values.

  • Aromatic Protons (H-2', H-6', H-3', H-5'): The 4-methoxyphenyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the pyrazole ring (H-2' and H-6') are expected to be deshielded due to the electron-withdrawing nature of the heterocyclic ring and will therefore resonate at a lower field (δ 7.65 - 7.85 ppm). Conversely, the protons ortho to the electron-donating methoxy group (H-3' and H-5') will be shielded and appear at a higher field (δ 6.90 - 7.10 ppm). The coupling constant of 8.0 - 9.0 Hz is typical for ortho-coupling in a benzene ring.

  • Pyrazole Proton (H-4): The single proton on the pyrazole ring (H-4) is expected to resonate as a singlet in the region of δ 6.30 - 6.50 ppm. Its chemical shift is influenced by the adjacent chloro and methoxyphenyl substituents.

  • Methyl Protons (N-CH₃ and O-CH₃): The protons of the N-methyl group are predicted to appear as a sharp singlet around δ 3.80 - 4.00 ppm. The protons of the methoxy group are also expected to be a singlet in a similar region, around δ 3.85 - 3.95 ppm. The exact positions will depend on the solvent and local electronic effects.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole in CDCl₃ at 100 MHz is presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3150 - 155
C-4105 - 110
C-5135 - 140
C-1'120 - 125
C-2', C-6'128 - 132
C-3', C-5'114 - 118
C-4'158 - 162
N-CH₃35 - 40
O-CH₃55 - 60

Interpretation of the Predicted ¹³C NMR Spectrum

The assignment of the ¹³C NMR signals is based on established chemical shift ranges for pyrazoles and substituted benzenes.

  • Pyrazole Carbons (C-3, C-4, C-5): The carbon atom C-3, attached to the methoxyphenyl group, is expected to be the most deshielded of the pyrazole ring carbons, resonating in the range of δ 150 - 155 ppm. The C-5 carbon, bearing the chloro substituent, is also significantly deshielded and is predicted to appear around δ 135 - 140 ppm. The C-4 carbon will be the most shielded of the pyrazole ring carbons, with a predicted chemical shift of δ 105 - 110 ppm.

  • Aromatic Carbons (C-1' to C-6'): The ipso-carbon of the phenyl ring (C-1') will be shielded relative to the other substituted carbon and is predicted to be in the δ 120 - 125 ppm range. The carbons ortho to the pyrazole ring (C-2' and C-6') are expected around δ 128 - 132 ppm. The carbons ortho to the methoxy group (C-3' and C-5') will be shielded and appear at a higher field, around δ 114 - 118 ppm. The carbon bearing the methoxy group (C-4') will be the most deshielded aromatic carbon, with a predicted chemical shift in the range of δ 158 - 162 ppm.

  • Methyl Carbons (N-CH₃ and O-CH₃): The N-methyl carbon is predicted to resonate at approximately δ 35 - 40 ppm, while the methoxy carbon will appear further downfield at around δ 55 - 60 ppm due to the direct attachment to the electronegative oxygen atom.

Experimental Protocols

For the acquisition of high-quality NMR data for 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Data Acquisition
  • Instrumentation: A modern NMR spectrometer with a field strength of at least 400 MHz for ¹H (100 MHz for ¹³C) is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should be set to encompass all expected proton signals (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

    • The spectral width should cover the expected range for carbon signals (e.g., 0-180 ppm).

Conclusion

This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. The provided data and interpretations, based on established spectroscopic principles and data from analogous compounds, serve as a robust reference for the structural verification of this important pyrazole derivative. Adherence to the outlined experimental protocols will facilitate the acquisition of high-quality NMR data, enabling confident characterization for researchers in the fields of chemical synthesis, drug discovery, and materials science.

References

  • Note: As this guide is based on predicted data due to the absence of a direct experimental spectrum in the public domain, specific literature references for the complete NMR data of the title compound cannot be provided.

    • Elguero, J., Claramunt, R. M., & Lopez, C. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. ([Link])

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. ([Link])

Foundational

An In-depth Technical Guide to Molecular Docking Studies of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

Abstract Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of ligand-receptor interactions at an atomic level.[1][2] This guide offers a comprehensive, technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of ligand-receptor interactions at an atomic level.[1][2] This guide offers a comprehensive, technically-grounded walkthrough of the molecular docking process, specifically tailored for the analysis of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. Pyrazole derivatives are a class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6][7] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol choices, from ligand and receptor preparation to the critical analysis of docking results. It is intended for researchers and professionals in drug development seeking to apply computational methods to accelerate the identification and optimization of novel therapeutic agents.

Foundational Principles of Molecular Docking

At its core, molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor).[2][8] The process aims to find the most stable complex, which is typically the one with the lowest binding free energy. This is achieved through two primary components: a search algorithm and a scoring function .[1]

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. They generate a multitude of potential binding poses.

  • Scoring Functions: Once poses are generated, a scoring function estimates the binding affinity for each pose. A more negative binding affinity score (often expressed in kcal/mol) indicates a theoretically stronger and more stable interaction.[9]

The ultimate goal is to identify a binding mode that is not only energetically favorable but also makes chemical sense, involving key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.[9][10]

The Molecular Docking Workflow: A Methodical Approach

A successful and reproducible docking study hinges on a meticulous and well-documented workflow. Each stage is critical for the integrity of the final results.

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (Compound of Interest) Define_Site Binding Site Definition (Grid Box Generation) Ligand_Prep->Define_Site Receptor_Prep Receptor Preparation (Protein Target) Receptor_Prep->Define_Site Run_Docking Execution of Docking Algorithm Define_Site->Run_Docking Analyze_Poses Pose & Score Analysis Run_Docking->Analyze_Poses Visualize Visualization of Interactions Analyze_Poses->Visualize Validate Post-Docking Validation Visualize->Validate

Caption: A generalized workflow for molecular docking studies.

Step 1: Ligand Preparation for 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure. The goal is to generate a realistic 3D conformation that is energetically minimized.[11]

Protocol: Ligand Preparation

  • Obtain 2D Structure: The first step is to acquire the 2D representation of the molecule. For 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole, the SMILES (Simplified Molecular Input Line Entry System) string is COC1=CC=C(C=C1)C1=CC(=NN1C)Cl. This can be obtained from databases like PubChem or drawn using chemical sketchers like MarvinSketch or ChemDraw.[12]

  • Convert to 3D: Use a program like Open Babel or the online SMILES converter from the National Cancer Institute to convert the 2D SMILES string into a 3D structure file (e.g., in .mol2 or .sdf format).

  • Energy Minimization: The initial 3D structure is not likely to be in its lowest energy state. An energy minimization step using a force field (e.g., MMFF94) is crucial. This step optimizes bond lengths and angles to produce a more realistic conformation. Tools like Avogadro or UCSF Chimera can perform this task.

  • Assign Partial Charges and Define Rotatable Bonds: Docking programs need to know the partial charge of each atom and which bonds are rotatable to explore conformational flexibility.[13] Software like AutoDock Tools is commonly used to assign Gasteiger charges and define the rotatable bonds, saving the final prepared ligand in a PDBQT file format for use with AutoDock Vina.[14]

Step 2: Receptor Selection and Preparation

The choice of the protein target (receptor) is dictated by the scientific question. For pyrazole derivatives, which have shown anti-inflammatory activity, a relevant target could be Cyclooxygenase-2 (COX-2).[5] For this guide, we will use human COX-2 (PDB ID: 5IKT) as a representative target.

Protocol: Receptor Preparation

  • Download PDB File: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

  • Clean the Structure: PDB files often contain non-essential molecules like water, co-factors, and co-crystallized ligands from the original experiment.[11][12][15] These must be removed as they can interfere with the docking process.[15] It is also important to select the correct protein chain if the biological unit is a monomer but the PDB file contains a dimer or multimer.[12][15]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, particularly polar hydrogens, as they are critical for forming hydrogen bonds.[11][16]

  • Assign Charges and Atom Types: Similar to the ligand, the receptor atoms need to have partial charges and atom types assigned.[13]

  • Final Output: The prepared receptor is often saved in the PDBQT format, which includes the necessary charge and atom type information for the docking software.[16]

Step 3: Defining the Binding Site and Running the Simulation

The search space for the docking algorithm must be defined. This is typically a three-dimensional grid box centered on the active site of the protein.[13]

  • Known Binding Site: If the protein was downloaded with a co-crystallized ligand, the binding site is known. The grid box should be centered on and encompass this ligand.[11]

  • Blind Docking: If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.[11]

Protocol: Docking with AutoDock Vina

  • Grid Box Generation: Using software like AutoDock Tools, define the center and dimensions (in x, y, z) of the grid box to encompass the target active site.[16]

  • Configuration File: Create a configuration file that specifies the file paths for the prepared receptor and ligand, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Execution: Run the docking simulation from the command line. For example: vina --config config.txt --log results.log

Step 4: Analysis and Interpretation of Results

The output of a docking run is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.[17]

Key Metrics for Analysis:

  • Binding Affinity (ΔG): This score, typically in kcal/mol, estimates the binding energy. More negative values suggest stronger binding.[9] It is the primary metric for ranking different ligands or poses.

  • Root Mean Square Deviation (RMSD): When comparing a docked pose to a known experimental binding pose (if available), a low RMSD value (< 2.0 Å) indicates the docking protocol successfully reproduced the experimental result.[9][18]

  • Visual Inspection: This is a crucial, non-negotiable step.[9] Use molecular visualization software like PyMOL or UCSF ChimeraX to analyze the top-scoring poses.[17]

What to Look For During Visual Inspection:

  • Hydrogen Bonds: Are there hydrogen bonds between the ligand and key residues in the active site?

  • Hydrophobic Interactions: Does the ligand fit well within hydrophobic pockets?

  • Electrostatic Interactions: Are there favorable charge-charge interactions?

  • Steric Clashes: Does the ligand clash with any part of the protein?

Ligand_Receptor_Interaction cluster_ligand Ligand: 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole cluster_receptor Receptor Active Site H_Donor H-Bond Donor Res_Acceptor Residue (H-Bond Acceptor) H_Donor->Res_Acceptor Hydrogen Bond H_Acceptor H-Bond Acceptor Res_Donor Residue (H-Bond Donor) H_Acceptor->Res_Donor Hydrogen Bond Hydrophobic Hydrophobic Group (e.g., Phenyl Ring) Hydro_Pocket Hydrophobic Pocket Hydrophobic->Hydro_Pocket Hydrophobic Interaction

Caption: Conceptual diagram of key ligand-receptor interactions.

Data Presentation and Validation

For clarity and comparison, docking results should be summarized in a table.

Table 1: Hypothetical Docking Results for Pyrazole Derivatives against COX-2 (PDB: 5IKT)

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole -8.5HIS90, ARG513, TYR3852
Known Inhibitor (e.g., Celecoxib)-9.2HIS90, ARG513, GLN1923
Derivative A-7.9HIS90, VAL5231
Derivative B-8.8ARG513, TYR385, SER5302

Self-Validation and Trustworthiness

A critical step is to validate the docking protocol.[10] A common method is to re-dock the co-crystallized ligand into its own receptor. The protocol is considered validated if it can reproduce the experimental pose with an RMSD below 2.0 Å. Comparing the score of the test compound to a known inhibitor also provides a valuable benchmark.[10]

Conclusion and Authoritative Grounding

Molecular docking is a powerful computational tool that, when applied rigorously, can significantly aid in the drug discovery process.[19] This guide has outlined a comprehensive workflow for the study of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole, emphasizing the importance of meticulous preparation, robust simulation, and critical analysis. By grounding our protocols in established methodologies and validating our results, we can generate trustworthy and actionable insights into the potential therapeutic applications of this and other novel chemical entities.

References

  • How to interprete and analyze molecular docking results? - ResearchGate. Available at: [Link]

  • How does one prepare proteins for molecular docking? - Quora. Available at: [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. Available at: [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. Available at: [Link]

  • Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Available at: [Link]

  • What protein pre-processing steps required for docking? and what is best for binding site detection and analysis? | ResearchGate. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]

  • Session 4: Introduction to in silico docking. Available at: [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. Available at: [Link]

  • Steps of ligand docking - Docking Server. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking - MDPI. Available at: [Link]

  • Molecular docking - Chem-Workflows documentation. Available at: [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available at: [Link]

  • Synthesis, characterization, in silico molecular docking study and biological evaluation of a 5-(phenylthio) pyrazole based polyhydroquinoline core moiety - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi - -ORCA - Cardiff University. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. Available at: [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Available at: [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Current Chemistry Letters - Growing Science. Available at: [Link]

  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity - ResearchGate. Available at: [Link]

  • Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H - Asian Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole - DergiPark. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole, a heterocyclic compound with potential applications in drug discovery. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, this document will outline detailed experimental protocols and data interpretation strategies, offering a robust framework for researchers in the pharmaceutical sciences.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with stability being a paramount hurdle. Thermodynamic stability, the measure of a system's energy state, directly influences a drug substance's physical and chemical properties. A thermodynamically stable compound is less likely to degrade under various environmental conditions, ensuring a consistent dosage form and predictable therapeutic outcomes. For a novel entity like 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole, a thorough understanding of its stability profile is not merely a regulatory requirement but a fundamental aspect of its development.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous clinically approved drugs.[1] The substituents on the pyrazole ring, in this case, a chloro group, a methoxyphenyl group, and a methyl group, significantly influence the molecule's electronic properties, and consequently, its stability.[1][2] For instance, the N-methylation of the pyrazole ring can enhance metabolic stability and bioavailability.[1] This guide will provide the necessary tools to rigorously evaluate these influences.

Theoretical Framework: Understanding the Energetics of Stability

The thermodynamic stability of a molecule is intrinsically linked to its structure. The pyrazole ring, being aromatic, possesses a degree of inherent stability due to the delocalization of π-electrons.[3] Computational studies on pyrazole isomers have shown that factors like aromaticity and electron delocalization play a significant role in their thermodynamic stability.[4][5] The stability of pyrazole derivatives can be computationally modeled using techniques like Density Functional Theory (DFT), which can predict optimized molecular geometries and electronic properties, offering insights into a molecule's stability and reactivity.[6][7]

Experimentally, the thermodynamic stability of a compound is assessed by subjecting it to controlled temperature changes and measuring the associated energy transitions. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable in this regard.

Core Methodologies for Stability Assessment

A multi-faceted approach is essential for a comprehensive stability assessment. This involves a combination of thermal analysis techniques to probe the molecule's behavior under thermal stress.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[8] This allows for the determination of key thermal events such as melting point, glass transitions, and decomposition.[9][10][11] Endothermic events, like melting, absorb heat, while exothermic events, such as decomposition, release heat.[8]

Application in Drug Development: In the pharmaceutical industry, DSC is crucial for:

  • Determining the melting point and purity of a drug substance.[10][11]

  • Identifying different polymorphic forms, which can have different stabilities and bioavailabilities.[11][12]

  • Assessing the compatibility of the drug with excipients in a formulation.[11]

  • Studying the thermal stability of the compound.[8][9]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] It is a valuable tool for determining the thermal stability and composition of a material.[15][16] Weight loss can be attributed to processes like dehydration, desolvation, or decomposition.[16]

Application in Drug Development: TGA is widely used to:

  • Evaluate the thermal stability of drugs and excipients.[15][16]

  • Determine the moisture and volatile content of a sample.[15][16]

  • Study decomposition kinetics.[17]

  • Assess the compatibility of formulation components.[15]

Experimental Protocols

The following protocols provide a standardized approach to assessing the thermodynamic stability of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole.

Synthesis of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

While various synthetic routes exist for pyrazole derivatives, a common method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][18] For the specific synthesis of the title compound, established methods for N-methylation and chlorination of the pyrazole ring would be employed.[18][19] The synthesized compound should be thoroughly characterized using techniques like NMR, IR, and mass spectrometry to confirm its structure and purity before proceeding with stability studies.[20][21]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and thermal stability of the compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

  • Seal the pan hermetically. An empty, sealed pan will be used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate of 20-50 mL/min).

  • Record the heat flow as a function of temperature, typically from ambient temperature to a point beyond any observed thermal events.

Thermogravimetric Analysis (TGA) Protocol

Objective: To evaluate the thermal decomposition profile of the compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the sample into a tared TGA pan (platinum or alumina).

  • Place the pan onto the TGA balance.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen or air atmosphere.

  • Record the mass loss as a function of temperature.

Data Presentation and Interpretation

The data obtained from DSC and TGA experiments should be presented clearly and interpreted in the context of the compound's thermodynamic stability.

DSC Data

A typical DSC thermogram will plot heat flow against temperature.

  • Melting Point (Tm): An endothermic peak will indicate the melting point of the crystalline solid. The sharpness of the peak can be an indicator of purity.

  • Decomposition: A broad exothermic peak following the melting point often signifies decomposition. The onset temperature of this peak is a critical indicator of thermal stability.

Table 1: Expected DSC Data for 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

ParameterExpected ValueInterpretation
Melting Point (Tm)To be determinedA sharp peak indicates a pure crystalline solid.
Onset of DecompositionTo be determinedThe temperature at which decomposition begins.
Enthalpy of Fusion (ΔHf)To be determinedThe energy required to melt the solid.
TGA Data

A TGA curve will plot the percentage of weight loss against temperature.

  • Initial Weight Loss: Any weight loss at lower temperatures (e.g., < 150 °C) may indicate the presence of residual solvent or moisture.

  • Decomposition Temperature (Td): The temperature at which significant weight loss due to decomposition begins is a key measure of thermal stability. The TGA curve will show a sharp drop at this point.

Table 2: Expected TGA Data for 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

ParameterExpected ValueInterpretation
Onset of Decomposition (Td)To be determinedThe temperature at which significant degradation occurs.
Residual Mass at High Temp.To be determinedThe amount of non-volatile material remaining.

Visualization of the Stability Assessment Workflow

The following diagram illustrates the logical flow of the thermodynamic stability assessment process.

Stability_Assessment_Workflow cluster_synthesis Synthesis & Characterization cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of Compound Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Purity Purity Assessment (HPLC, etc.) Characterization->Purity DSC Differential Scanning Calorimetry (DSC) Purity->DSC TGA Thermogravimetric Analysis (TGA) Purity->TGA DSC_Data Melting Point (Tm) Decomposition Onset DSC->DSC_Data TGA_Data Decomposition Temp (Td) Mass Loss Profile TGA->TGA_Data Stability_Profile Overall Thermodynamic Stability Profile DSC_Data->Stability_Profile TGA_Data->Stability_Profile

Caption: Workflow for the thermodynamic stability assessment of a pharmaceutical compound.

Forced Degradation Studies: A Glimpse into Degradation Pathways

While DSC and TGA provide information on thermal stability, forced degradation studies are essential to understand the degradation pathways of a drug substance under various stress conditions (e.g., acid, base, oxidation, light, and heat). These studies help in identifying potential degradants and developing stability-indicating analytical methods. For pyrazole derivatives, potential degradation pathways could involve the opening of the pyrazole ring or reactions at the substituent groups.[4]

Conclusion and Future Directions

The thermodynamic stability of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is a critical parameter that must be thoroughly investigated to ensure its viability as a drug candidate. This guide has outlined a systematic approach using DSC and TGA to establish a robust stability profile. The insights gained from these studies will be invaluable for formulation development, packaging selection, and the determination of appropriate storage conditions and shelf-life.

Future work should focus on computational modeling to correlate the experimental stability data with the molecule's electronic structure. Furthermore, detailed forced degradation studies coupled with the structural elucidation of any degradation products will provide a complete picture of the compound's stability and potential liabilities.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a comput
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. AZoM.
  • 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. EvitaChem.
  • Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.net.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a comput
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
  • Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Use of DSC in Pharmaceuticals Drug Characteris
  • TA no.79 DSC Measurement of Pharmaceuticals. Hitachi High-Tech.
  • Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and M
  • Synthesis, computational and biological study of pyrazole derivatives.
  • Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs.
  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
  • TGA Analysis in Pharmaceuticals.
  • Thermogravimetric Analysis (TGA)
  • Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance.
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH.
  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds.
  • 5-CHLORO-3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE. NextSDS.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole in Modern Drug Discovery

Introduction: The Pyrazole Scaffold and a Versatile New Building Block The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold and a Versatile New Building Block

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory agents like celecoxib, antipsychotics, and anti-obesity drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive framework for designing novel therapeutic agents.[2][4][5]

This guide focuses on a specific, highly versatile building block: 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole . The strategic arrangement of its functional groups makes it an ideal starting point for library synthesis in drug discovery programs:

  • The C5-Chloro Group: Serves as a reactive handle for modern cross-coupling reactions, enabling the introduction of diverse molecular fragments.

  • The 3-(4-methoxyphenyl) Group: This electron-rich aromatic ring can engage in critical interactions with biological targets and offers a site for potential secondary modification.

  • The N1-Methyl Group: Resolves the issue of tautomerism often seen in N-unsubstituted pyrazoles, ensuring regiochemical integrity in subsequent reactions and providing a fixed structural vector.[2]

These application notes provide detailed protocols for leveraging this building block, focusing on robust and high-yield C-C and C-N bond-forming reactions to generate libraries of novel compounds for hit identification and lead optimization.

Physicochemical Properties & Synthesis Overview

The foundational pyrazole ring is typically synthesized via the cyclocondensation of a hydrazine with a 1,3-dielectrophile precursor, followed by N-methylation.[1][6] The title compound is a stable, crystalline solid amenable to a wide range of reaction conditions.

PropertyValue
IUPAC Name 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole
Molecular Formula C₁₁H₁₁ClN₂O
Molecular Weight 222.67 g/mol
Appearance Off-white to pale yellow solid (typical)
Key Reactive Site C5-Chloro position

Core Application: Palladium-Catalyzed Cross-Coupling at the C5-Position

The true utility of this building block lies in the selective functionalization of the C5 position. The chloro-substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.

Suzuki-Miyaura Coupling: Forging C-C Bonds

Scientific Rationale: The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl linkages, which are prevalent motifs in kinase inhibitors and other targeted therapies. This protocol allows for the coupling of various aryl and heteroaryl boronic acids or esters to the pyrazole core, dramatically increasing molecular complexity. While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems provide excellent yields.[7][8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.8 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir vigorously for 8-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Scientist's Note (Expertise & Experience): The choice of ligand is critical for coupling unreactive aryl chlorides. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often superior due to their ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[8] The use of K₃PO₄ as a base is common as it is effective and generally avoids side reactions like boronic acid decomposition.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis cluster_workup Purification A 1. Add Reagents: - Pyrazole (1.0 eq) - Boronic Acid (1.5 eq) - Base (K₃PO₄, 2.0 eq) B 2. Add Catalyst & Ligand: - Pd₂(dba)₃ (2 mol%) - SPhos (4.8 mol%) A->B C 3. Add Solvent (Dioxane/H₂O) B->C D 4. Degas with N₂/Ar C->D E 5. Heat & Stir (80-110°C, 8-24h) D->E F 6. Monitor (TLC / LC-MS) E->F G 7. Quench & Extract (EtOAc/Water) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination: Installing C-N Bonds

Scientific Rationale: The introduction of nitrogen-containing functional groups is a cornerstone of drug design. Amines can serve as key pharmacophoric features, improve aqueous solubility, and modulate pKa. The Buchwald-Hartwig amination allows for the direct coupling of a vast array of primary and secondary amines to the pyrazole core, providing access to derivatives with diverse physicochemical properties.[9][10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the base (e.g., LHMDS 1.0 M solution or solid NaOtBu, 1.5-2.0 equiv.).

  • Reagent Addition: Seal the tube with a septum. Evacuate and backfill with an inert gas (e.g., argon) three times. Add anhydrous toluene or 1,4-dioxane (5 mL) via syringe, followed by the amine coupling partner (1.2 mmol, 1.2 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 90-120 °C. Stir for 4-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography.

Scientist's Note (Expertise & Experience): The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine without competing in the reaction.[9][11] Using a pre-catalyst (e.g., a G3 palladacycle) can improve reaction reproducibility and efficiency by ensuring the rapid generation of the active Pd(0) species.

Buchwald_Cycle A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)(Cl)L₂ A->C Ar-Cl H Reductive Elimination B Oxidative Addition E Ar-Pd(II)(NR₂H)L C->E D Ligand Exchange G Ar-Pd(II)(NR₂)L E->G Base F Deprotonation (Base) G->A Product (Ar-NR₂) I Ar-NR₂ (Product)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Representative Data & Scope

The following table illustrates the potential scope of these reactions, with expected yields based on literature precedents for similar chloro-heterocyclic substrates.[7][8][9]

EntryCoupling PartnerReaction TypeCatalyst / LigandExpected Yield (%)
1Phenylboronic acidSuzuki-MiyauraPd₂(dba)₃ / SPhos85-95%
24-Fluorophenylboronic acidSuzuki-MiyauraPd₂(dba)₃ / SPhos80-90%
3Pyridine-3-boronic acidSuzuki-MiyauraPdCl₂(dppf)75-85%
4MorpholineBuchwald-HartwigRuPhos Pd G390-98%
5AnilineBuchwald-HartwigBrettPhos Pd G370-85%
6BenzylamineBuchwald-HartwigRuPhos Pd G380-90%

Characterization of Novel Derivatives

Confirmation of successful synthesis is achieved through a standard suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the product.[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the exact molecular weight and elemental composition.

  • Chromatography: TLC is used for reaction monitoring, while HPLC or LC-MS is used to assess the purity of the final compound.

Potential Therapeutic Applications

Derivatives synthesized from this pyrazole building block are poised for screening in a variety of therapeutic areas. The pyrazole scaffold is a known pharmacophore for targets involved in inflammation, cancer, and pain.[4][14] For example, introducing functionalities known to interact with kinase hinge regions (via Buchwald-Hartwig) or to occupy hydrophobic pockets (via Suzuki-Miyaura) could yield potent enzyme inhibitors.

Applications cluster_rxn Diversification Reactions cluster_areas Potential Therapeutic Areas Start 5-chloro-3-(4-methoxyphenyl) -1-methyl-1H-pyrazole Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald Kinase Kinase Inhibitors (Oncology) Suzuki->Kinase COX COX/LOX Inhibitors (Anti-inflammatory) Suzuki->COX Buchwald->Kinase GPCR GPCR Modulators (CNS, Pain) Buchwald->GPCR

Caption: From building block to potential drug candidates.

Conclusion

5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is a powerful and versatile building block for medicinal chemistry. Its well-defined reactive site allows for the reliable and high-yield synthesis of diverse compound libraries using robust palladium-catalyzed cross-coupling methodologies. The protocols outlined in this guide provide a solid foundation for researchers to rapidly generate novel chemical matter, accelerating the journey from hit identification to lead optimization in modern drug discovery.

References

  • EvitaChem. 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. EvitaChem.
  • Gomha, S. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Available at: [Link]

  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available at: [Link]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Mohammed, S. J., et al. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ResearchGate. Available at: [Link]

  • El-Taib Heakal, F., et al. (2017). Synthesis, characterization and computational chemical study of novel pyrazole derivatives as anticorrosion and antiscalant agents. UQ eSpace. Available at: [Link]

  • Gîrd, C. E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. PubMed. Available at: [Link]

  • Kaneshige, A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]

  • Hie, L. & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]

  • Noolvi, M. N., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]

  • T.D. Harris, et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Wallace, D. J., et al. (2008). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2025). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Pyrazole Derivatives from 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties. The specific scaffold, 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole, serves as a highly versatile and reactive intermediate for the synthesis of a wide array of novel derivatives. The presence of a chloro-substituent at the C5 position, a synthetically strategic location, opens the door to a multitude of chemical transformations. This guide provides an in-depth exploration of the key synthetic routes to derivatize this pyrazole core, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. For each transformation, we will not only provide detailed, step-by-step protocols but also delve into the underlying mechanistic principles that govern the selection of reagents and reaction conditions, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A World of Possibilities at the C5 Position

The C5-chloro substituent on the pyrazole ring is the key to unlocking a diverse chemical space. Its reactivity can be harnessed through several powerful synthetic methodologies:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are paramount in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. We will focus on three major types:

    • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a variety of amine functionalities.

    • Sonogashira Coupling: For the creation of C-C triple bonds, leading to alkynyl-substituted pyrazoles.

  • Nucleophilic Aromatic Substitution (SNAr): This class of reactions allows for the direct displacement of the chloride with a range of nucleophiles, particularly amines and thiols, providing a straightforward route to 5-amino and 5-thioether pyrazole derivatives.

Below, we present detailed protocols and the scientific rationale for each of these transformative reactions.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl linkages. The reaction of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base leads to the formation of a new C-C bond at the C5 position.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium source and ligand is critical. A common and effective catalyst system is Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand such as triphenylphosphine (PPh₃) or more specialized ligands like XPhos for more challenging couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium complex.[1] Common choices include Na₂CO₃, K₂CO₃, or K₃PO₄. The choice of base can influence the reaction rate and the tolerance of other functional groups in the substrates.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.

Experimental Protocol: Synthesis of 5-Aryl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazoles

Materials:

  • 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and Water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add the toluene/water solvent mixture (10 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Product Characterization
Product NameMolecular FormulaExpected M+1 Peak (m/z)
5-Phenyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazoleC₁₈H₁₈N₂O279.14
3-(4-Methoxyphenyl)-1-methyl-5-(p-tolyl)-1H-pyrazoleC₁₉H₂₀N₂O293.16
5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazoleC₁₈H₁₇FN₂O297.13

Note: The exact m/z values may vary slightly depending on the ionization method.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-Cl(Ln) Pd0->PdII_Aryl Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar'(Ln) PdII_Aryl->PdII_Biaryl PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation PdII_Biaryl->Pd0 PdII_Biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product StartingAryl Ar-Cl StartingAryl->Pd0 Ar-Cl BoronicAcid Ar'-B(OH)₂ BoronicAcid->PdII_Aryl Ar'-B(OH)₂ + Base Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[2] This reaction allows for the coupling of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole with a wide variety of primary and secondary amines.

Causality Behind Experimental Choices:
  • Catalyst System: This reaction typically requires a palladium precursor and a bulky, electron-rich phosphine ligand.[1] Ligands such as Xantphos or BrettPhos are often employed as they promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[3]

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine, which facilitates its coordination to the palladium center.[4] Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Experimental Protocol: Synthesis of 5-Amino-3-(4-methoxyphenyl)-1-methyl-1H-pyrazoles

Materials:

  • 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

  • To this catalyst solution, add 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Product Characterization
Product NameMolecular FormulaExpected M+1 Peak (m/z)
N-Benzyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amineC₁₉H₂₁N₃O308.17
3-(4-Methoxyphenyl)-1-methyl-N-phenyl-1H-pyrazol-5-amineC₁₈H₁₉N₃O294.15
5-(Morpholino)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazoleC₁₅H₁₉N₃O₂288.15

Note: The exact m/z values may vary slightly depending on the ionization method.

Visualization: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-Cl(Ln) Pd0->PdII_Aryl Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)-NR₂(Ln) PdII_Aryl->PdII_Amido PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 PdII_Amido->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NR₂ PdII_Amido->Product StartingAryl Ar-Cl StartingAryl->Pd0 Ar-Cl Amine R₂NH Amine->PdII_Aryl R₂NH + Base Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]

Causality Behind Experimental Choices:
  • Catalyst System: A dual-catalyst system is the hallmark of the Sonogashira reaction. A palladium(0) species, often generated in situ from PdCl₂(PPh₃)₂, catalyzes the main cross-coupling cycle. Copper(I) iodide (CuI) acts as a co-catalyst, forming a copper acetylide intermediate which is more reactive towards transmetalation with the palladium complex.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.

  • Solvent: The amine base often serves as the solvent. However, in cases where the substrates have poor solubility, a co-solvent like THF or DMF can be used.

Experimental Protocol: Synthesis of 5-Alkynyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazoles

Materials:

  • 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous triethylamine (10 mL) followed by the terminal alkyne (1.5 mmol).

  • Degas the reaction mixture and then heat to 60 °C for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the triethylamine hydrochloride salt.

  • Rinse the filter cake with ethyl acetate (10 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Product Characterization
Product NameMolecular FormulaExpected M+1 Peak (m/z)
3-(4-Methoxyphenyl)-1-methyl-5-(phenylethynyl)-1H-pyrazoleC₁₉H₁₆N₂O289.13
5-(Cyclohexylethynyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazoleC₁₈H₂₂N₂O283.18
5-((Trimethylsilyl)ethynyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazoleC₁₆H₂₀N₂OSi285.14

Note: The exact m/z values may vary slightly depending on the ionization method.

Visualization: The Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-Cl(Ln) Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Alkynyl Ar-Pd(II)-C≡CR(Ln) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuCl Cu(I)Cl Cu_Acetylide Cu(I)-C≡CR CuCl->Cu_Acetylide Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuCl Alkyne H-C≡CR Alkyne->CuCl + Base Base Base (Et₃N)

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): Direct Displacement of Chloride

Nucleophilic aromatic substitution provides a direct and often metal-free route to introduce heteroatom nucleophiles at the C5 position of the pyrazole ring. The electron-deficient nature of the pyrazole ring facilitates this reaction.

Causality Behind Experimental Choices:
  • Nucleophile: A wide range of nucleophiles can be employed, with amines and thiols being particularly effective. The nucleophilicity of the reagent is a key factor in determining the reaction rate.

  • Base: For less nucleophilic amines or for reactions with thiols, a base such as K₂CO₃ or Et₃N is often added to deprotonate the nucleophile, thereby increasing its reactivity. For more reactive amines, an excess of the amine itself can serve as the base.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can solvate the charged intermediates in the SNAr mechanism and often allow for higher reaction temperatures.

Experimental Protocol: Synthesis of 5-Amino- and 5-Thio-3-(4-methoxyphenyl)-1-methyl-1H-pyrazoles

Materials:

  • 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

  • Amine or Thiol (1.5 - 2.0 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents) (optional, for less reactive nucleophiles)

  • Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (1.0 mmol) in DMF (10 mL).

  • Add the amine or thiol (1.5 - 2.0 mmol) and K₂CO₃ (2.0 mmol, if needed).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water (50 mL).

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted pyrazole derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Product Characterization
Product NameMolecular FormulaExpected M+1 Peak (m/z)
N,N-Diethyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amineC₁₆H₂₃N₃O274.19
3-(4-Methoxyphenyl)-1-methyl-5-(phenylthio)-1H-pyrazoleC₁₈H₁₈N₂OS311.12
5-(Benzylthio)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazoleC₁₉H₂₀N₂OS325.13

Note: The exact m/z values may vary slightly depending on the ionization method.

Visualization: The SNAr Reaction Mechanism

SNAr_Mechanism Start Pyrazole-Cl Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ Nuc Nu⁻ Product Pyrazole-Nu Meisenheimer->Product - Cl⁻ Cl_ion Cl⁻

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.

Conclusion: A Gateway to Novel Chemical Entities

The 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole scaffold is a powerful and versatile starting material for the generation of diverse libraries of novel pyrazole derivatives. Through the strategic application of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, researchers can readily access a wide range of C-C, C-N, and C-S linked analogues. The protocols and mechanistic insights provided in this guide are intended to empower scientists in their pursuit of new chemical entities with tailored properties for applications in drug discovery, materials science, and beyond.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 2003 , 42(48), 5993-5996. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31(12), 805–818. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47(34), 6338-6361. [Link]

  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition in English, 1998 , 37(15), 2046-2067. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]

  • Astruc, D.; Chardac, F. The Suzuki reaction: the most used C-C coupling. Chemical Communications, 2021 , 57(48), 5895-5908. [Link]

  • Barrow, J. C. The Buchwald-Hartwig amination reaction. Progress in Heterocyclic Chemistry, 2016 , 28, 1-36. [Link]

  • Terrier, F. Nucleophilic Aromatic Substitution. In Modern Nucleophilic Aromatic Substitution; Wiley-VCH Verlag GmbH & Co. KGaA: Weinheim, Germany, 2013; pp 1-34. [Link]

Sources

Method

Application Note: In Vitro Biological Assay Protocols for 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

Introduction & Scientific Rationale The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs) such as1[1]. The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs) such as1[1]. The compound 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole represents a structurally compelling candidate for anti-inflammatory screening. Similar 1,5-diaryl and substituted pyrazole derivatives have demonstrated highly 2 and potent anti-inflammatory activity in vitro[2].

From a structure-activity relationship (SAR) perspective, the 1-methyl and 3-(4-methoxyphenyl) substitutions provide the necessary lipophilicity and steric bulk to anchor the molecule within the hydrophobic side-pocket of the cyclooxygenase-2 (COX-2) active site. Simultaneously, the 5-chloro group enhances metabolic stability and introduces halogen-bonding potential.

This application note outlines a comprehensive, self-validating in vitro workflow to evaluate this compound as a selective COX-2 inhibitor and an attenuator of downstream inflammatory mediators (PGE2, NO, TNF-α) in 3[3].

Experimental Workflow Visualization

InflammatoryPathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB COX2 COX-2 Enzyme NFkB->COX2 Upregulates PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesis Arachidonic Arachidonic Acid Arachidonic->COX2 Substrate Compound 5-chloro-3-(4-methoxyphenyl) -1-methyl-1H-pyrazole Compound->COX2 Competitive Inhibition

LPS-induced inflammatory signaling and targeted COX-2 inhibition by the pyrazole derivative.

Phase 1: Cytotoxicity & Cell Viability Profiling

Objective: To establish the maximum non-toxic concentration (MNTC). Reductions in inflammatory markers must be attributed to true pharmacological inhibition, not compound-induced cell death. Cell Line: RAW 264.7 murine macrophages.

Step-by-Step Protocol (MTT Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Prepare a serial dilution of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (0.1, 1, 10, 50, and 100 µM) in culture medium.

  • Treat cells for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO per well.

  • Measure absorbance at 570 nm using a microplate reader.

Expert Insight (Causality & Trustworthiness): Always maintain a vehicle control (0.1% DMSO) and a positive cytotoxicity control (e.g., Doxorubicin). Pyrazole derivatives are highly hydrophobic; exceeding 0.1% DMSO in the final well volume can independently trigger cellular stress pathways, confounding your viability data and rendering subsequent anti-inflammatory readouts invalid.

Phase 2: Target-Based Biochemical Assay (COX-1/COX-2 Selectivity)

Objective: To quantify direct enzymatic inhibition and calculate the Selectivity Index (SI), a critical metric for predicting the gastrointestinal safety profile of NSAID candidates.

Step-by-Step Protocol (Fluorometric Screening):

  • Utilize a validated commercial COX-1/COX-2 fluorometric assay kit.

  • In a 96-well black microplate, combine assay buffer, heme, and either recombinant human COX-1 or COX-2 enzyme.

  • Add the pyrazole compound at varying concentrations (0.01 µM to 10 µM).

  • Incubate for 10 minutes at room temperature to allow compound-enzyme binding.

  • Initiate the reaction by adding arachidonic acid and the fluorometric substrate (ADHP).

  • Measure fluorescence (Ex/Em = 535/587 nm) kinetically for 5 minutes.

Expert Insight (Causality & Trustworthiness): Include Celecoxib as a positive control and a no-inhibitor vehicle control to establish the 100% enzyme activity baseline. This creates a self-validating system ensuring the assay's dynamic range is fully operational. The Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) . A higher SI indicates a safer, COX-2-specific profile.

Phase 3: Cell-Based Functional Assays (LPS-Induced Inflammation)

Objective: To verify that the biochemical COX-2 inhibition translates into the suppression of pro-inflammatory mediators in a physiological cellular model. Substituted pyrazole derivatives are frequently evaluated for their ability to suppress 4 production[4].

Step-by-Step Protocol:

  • Seed RAW 264.7 cells (5 × 10⁴ cells/well) and incubate overnight.

  • Pre-treat cells with safe concentrations of the pyrazole compound (determined in Phase 1) for 2 hours.

  • Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) from E. coli for 24 hours.

  • Nitric Oxide (NO) Assay: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent. Incubate for 10 minutes and read absorbance at 540 nm against a sodium nitrite standard curve.

  • PGE2 ELISA: Use the remaining supernatant to quantify PGE2 levels using a competitive ELISA kit according to the manufacturer's instructions.

Expert Insight (Causality): Why pre-incubate the compound for 2 hours before LPS stimulation? This allows the pyrazole derivative to permeate the cell membrane and reach intracellular equilibrium before the massive, rapid transcriptional upregulation of COX-2 induced by TLR4 signaling.

Phase 4: Mechanistic Signaling Analysis (Western Blot)

Objective: To confirm whether the compound strictly acts as a competitive inhibitor at the COX-2 active site, or if it also modulates upstream NF-κB pathways.

Step-by-Step Protocol:

  • Lyse LPS-stimulated RAW 264.7 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein via BCA assay and resolve 30 µg per lane on a 10% SDS-PAGE gel.

  • Transfer to a PVDF membrane and block with 5% BSA.

  • Probe with primary antibodies against COX-2, iNOS, p-NF-κB (p65), and GAPDH (loading control).

Expert Insight (Data Interpretation): If the pyrazole is purely a COX-2 enzymatic inhibitor, COX-2 protein levels on the blot will remain high (or even increase due to feedback loops), but PGE2 levels in Phase 3 will drop. If it is an upstream NF-κB inhibitor, COX-2 protein expression itself will be abrogated. This distinction is critical for defining the exact mechanism of action.

Quantitative Data Presentation

To benchmark the efficacy of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole, compare your experimental results against the established parameters of similar pyrazole derivatives summarized below.

Table 1: Benchmark Enzymatic Inhibition Parameters for Pyrazole Derivatives

Compound Class / ReferenceCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Celecoxib (Standard)14.721.1213.14
Pyrazole-hydrazone hybrids> 50.00.45111.1
Pyrazole-pyridazine hybrids20.711.5013.80
5-chloro-3-(...)-pyrazole To be determinedTo be determinedTo be determined

Table 2: Expected Cellular Anti-Inflammatory Efficacy Profile

Assay MarkerCell LineStimulantReadout MethodExpected IC₅₀ Range (µM)
Nitric Oxide (NO)RAW 264.7LPS (1 µg/mL)Griess Reagent (Abs 540 nm)5.0 - 20.0
Prostaglandin E2 (PGE2)RAW 264.7LPS (1 µg/mL)Competitive ELISA1.0 - 10.0
TNF-αRAW 264.7LPS (1 µg/mL)Sandwich ELISA10.0 - 30.0

References

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed Source: National Institutes of Health (nih.gov) URL:[Link]

  • Design, synthesis, and biological evaluation of substituted hydrazone and pyrazole derivatives as selective COX-2 inhibitors: Molecular docking study - PubMed Source: National Institutes of Health (nih.gov) URL:[Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - MDPI Source: MDPI (mdpi.com) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Yield Optimization for 5-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing yield bottlenecks or purity issues during the synthesis of 5-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing yield bottlenecks or purity issues during the synthesis of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole.

The synthesis of this critical heterocyclic building block is traditionally achieved via a two-step sequence: the condensation of a β -keto ester with methylhydrazine to form a pyrazolone core, followed by aggressive electrophilic chlorination. Below, we dissect the mechanistic causality behind common failures and provide self-validating protocols to ensure high-yield, reproducible workflows.

SynthesisPathway SM1 Ethyl 4-methoxybenzoylacetate Int 3-(4-methoxyphenyl)-1-methyl- 1H-pyrazol-5-ol (Intermediate) SM1->Int EtOH, 0°C to Reflux SM2 Methylhydrazine SM2->Int Prod 5-chloro-3-(4-methoxyphenyl)- 1-methyl-1H-pyrazole (Target) Int->Prod POCl3, DMF (cat.), 110°C

Figure 1: Two-step synthesis workflow for 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole.

Section 1: Troubleshooting the Pyrazolone Core Formation

FAQ 1.1: Why is my yield of the pyrazolone intermediate so low, and how can I prevent regioisomer scrambling?

Causality & Expert Insight: The reaction between an asymmetric β -keto ester (ethyl 4-methoxybenzoylacetate) and methylhydrazine is kinetically controlled[1]. Methylhydrazine possesses two nitrogen atoms with distinct nucleophilicities: the terminal primary amine (-NH2) is significantly more nucleophilic than the internal secondary amine (-NHMe).

To maximize the yield of the desired 1,3-disubstituted isomer (3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ol), the initial nucleophilic attack must occur exclusively at the highly electrophilic ketone carbonyl. If the reaction is initiated at room temperature or higher, kinetic control is lost, allowing the -NHMe group to competitively attack the ester carbonyl, resulting in the unwanted 1,5-disubstituted regioisomer. Strict thermal management—initiating the reaction at 0 °C—ensures selective hydrazone formation before cyclization is forced via reflux[1].

Protocol 1: Optimized Synthesis of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ol

This protocol is designed as a self-validating system: the appearance of a light yellow precipitate upon cooling confirms successful cyclization.

  • Preparation: Dissolve 1.1 equivalents of ethyl 4-methoxybenzoylacetate in anhydrous ethanol (approx. 3.5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and an inert gas line (N2/Ar).

  • Kinetic Control (0 °C): Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Addition: Add 1.0 equivalent of methylhydrazine dropwise over 10 minutes. Self-validation check: The solution should remain clear with no immediate violent exotherm.

  • Hydrazone Formation: Stir the mixture at 0 °C for 1 hour to ensure complete and regioselective hydrazone formation.

  • Cyclization: Remove the ice bath, allow the reaction to warm to room temperature, and then attach a reflux condenser. Heat the mixture to reflux (approx. 78 °C) for 4 hours.

  • Isolation: Cool the reaction mixture to 0 °C. A light yellow solid will precipitate. Filter the solid under vacuum, wash with cold ethanol, and dry under high vacuum.

Section 2: Troubleshooting the Chlorination Step

FAQ 2.1: My chlorination step suffers from incomplete conversion and tar formation. How do I optimize the POCl3 reaction?

Causality & Expert Insight: The conversion of the 5-hydroxy group to a 5-chloro group requires aggressive electrophilic activation. Using neat phosphorus oxychloride (POCl3) often requires prolonged heating at 110 °C, which leads to thermal degradation of the electron-rich 4-methoxyphenyl ring and subsequent "tar" formation[2].

To bypass this thermal degradation, you must increase the electrophilicity of the chlorinating agent. Adding a catalytic amount of N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack type intermediate (a highly reactive chloroiminium ion) that rapidly activates the pyrazolone oxygen. Alternatively, utilizing a POCl3-PCl5 mixture significantly enhances the chlorinating power, reducing the required reaction time from hours to minutes and drastically improving the yield[3]. Furthermore, improper quenching of excess POCl3 can hydrolyze the newly formed C-Cl bond back to the starting material[4].

FAQ 2.2: Does the keto-enol tautomerism of the intermediate affect chlorination efficiency?

Causality & Expert Insight: Yes. The pyrazolone intermediate exists in a dynamic equilibrium between the 5-oxo (keto) and 5-hydroxy (enol) forms[5]. Chlorination strictly proceeds via the nucleophilic attack of the enol oxygen onto the phosphorus atom of POCl3. Conditions that drive the equilibrium toward the enol form (such as the highly polar environment of POCl3/DMF and elevated temperatures) are critical for initiating the O-phosphorylation step.

MechanismLogic A Pyrazolone (Keto Form) B 5-Hydroxypyrazole (Enol Form) A->B Tautomerization (Heat) C O-Phosphorylated Intermediate B->C POCl3 + DMF (cat.) D 5-Chloro Pyrazole Product C->D Chloride Displacement

Figure 2: Logical relationship of keto-enol tautomerism and POCl3 chlorination mechanism.

Protocol 2: Optimized Chlorination to 5-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

This protocol utilizes Vilsmeier-type activation to lower the thermal burden on the substrate.

  • Activation: In a dry, multi-necked flask under argon, add 5.0 equivalents of POCl3. Cool to 0 °C and add 0.1 equivalents of anhydrous DMF dropwise. Stir for 10 minutes to allow the chloroiminium complex to form.

  • Substrate Addition: Slowly add 1.0 equivalent of the dry 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ol intermediate in portions.

  • Reaction: Remove the ice bath and gradually heat the mixture to 90–100 °C (avoid exceeding 110 °C to prevent tarring)[2]. Stir for 2–3 hours. Monitor completion via TLC (aliquots must be quenched in methanol before spotting).

  • Concentration: Once complete, cool the reaction to 50 °C and remove approximately 60% of the excess POCl3 via vacuum distillation to minimize the exothermic danger during quenching.

  • Quenching (Critical Step): Cool the remaining concentrated mixture to room temperature. Using an addition funnel, add the mixture dropwise into a large beaker of vigorously stirred crushed ice and water. Self-validation check: The temperature of the quench bath must not exceed 15 °C to prevent product hydrolysis.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x). Wash the combined organic layers with saturated aqueous NaHCO3 until CO2 evolution ceases, dry over anhydrous Na2SO4, and concentrate under vacuum.

Section 3: Quantitative Troubleshooting Data

To assist in rapid diagnostics, compare your reaction parameters against this yield optimization matrix.

Reaction ParameterSub-optimal ConditionOptimized ConditionExpected YieldMechanistic Causality / Observation
Hydrazine Addition Temp Room Temp (20–25 °C)0 °C 55–65%Loss of kinetic control at RT leads to competitive attack by the internal amine, forming the 1,5-regioisomer byproduct.
Chlorinating Agent Neat POCl3POCl3 + DMF (cat.) 85–92%Neat POCl3 requires >110 °C, causing substrate charring. DMF generates a highly reactive electrophile, lowering the required activation energy.
Chlorinating Agent Neat POCl3POCl3 + PCl5 (1:1) >90%PCl5 acts as a robust chlorinating booster, significantly reducing reaction times and thermal degradation[3].
Quenching Method Rapid pour into waterDropwise into crushed ice Variable/LowRapid quenching causes severe localized exotherms (>60 °C), driving the hydrolysis of the newly formed C-Cl bond back to the pyrazolone.

References

  • US11964985B2 - Anti-cancer compounds targeting Ral GTPases and methods of using the same Google P
  • POCl3 -PCl5 mixture: A robust chlorinating agent Academia.edu[Link]

  • Phosphorus Oxychloride Common Organic Chemistry[Link]

  • Reinvestigating the synthesis of key intermediates in the preparation of zolazepam Indian Academy of Sciences[Link]

Sources

Optimization

Overcoming solubility issues of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole in DMSO and aqueous media

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole .

Because this compound presents unique physicochemical hurdles, this guide avoids generic advice. Instead, we dissect the molecular causality behind your solubility issues and provide self-validating protocols to ensure your in vitro and in vivo assays are robust and reproducible.

Part 1: Molecular Profiling & Causality

Before troubleshooting, we must understand why this specific molecule behaves the way it does in solution.

  • N1-Methylation: Unlike 1H-pyrazoles, the methyl group prevents the molecule from acting as a hydrogen bond donor, significantly reducing aqueous hydration.

  • 5-Chloro Substitution: This halogen adds substantial lipophilicity and acts as an electron-withdrawing group. This pulls electron density away from the N2 atom, rendering it practically non-basic under physiological conditions, a phenomenon supported by [1].

  • 4-Methoxyphenyl Group: Adds steric bulk and hydrophobic surface area, further driving the molecule to aggregate in water.

Table 1: Physicochemical Profile & Solubility Implications

PropertyQuantitative Value / CharacteristicImplication for Solubilization Strategy
LogP (Predicted) > 3.5 (Highly Lipophilic)Requires organic solvents (DMSO/DMF) for primary stock solutions.
Ionizability Non-ionizable at pH 2–10pH adjustment (salt formation) is ineffective for this compound.
H-Bond Donors 0Poor interaction with water; highly prone to hydrophobic aggregation.
H-Bond Acceptors 3 (N, O, Cl)Can participate effectively in host-guest complexation (e.g., cyclodextrins).

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound dissolves perfectly in DMSO at 10 mM, but after storing it at -20°C and thawing, it precipitates. Why? A1: This is a classic case of solvent hygroscopicity. DMSO rapidly absorbs atmospheric moisture each time the vial is opened, as detailed by [2]. Because 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is exquisitely sensitive to water, even a 2–5% water content in your DMSO stock will drastically lower its solubility threshold, causing it to "crash out." Fix: Aliquot your primary stock into single-use vials immediately after preparation. Warm precipitated stocks to 37°C and vortex until completely clear before use.

Q2: I tried lowering the pH of my aqueous assay buffer to dissolve the compound, but it remained a cloudy suspension. Shouldn't pyrazoles form soluble salts in acid? A2: While unsubstituted 1H-pyrazoles can form pyrazolium ions in acidic media to increase aqueous solubility[1], your specific compound is N1-methylated and possesses an electron-withdrawing 5-chloro group. These modifications strip the N2 atom of its basicity. Consequently, pH adjustment is chemically futile here. You must rely on physical solubilization techniques like complexation or nanocarriers, standard practices in [3].

Q3: If pH adjustment fails, what is the most reliable method to introduce this compound into aqueous biological assays without using toxic levels of DMSO? A3: We recommend two primary strategies:

  • Host-Guest Complexation: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic pyrazole core and phenyl ring insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility.

  • Nanocarrier Encapsulation: Utilizing high-generation cationic dendrimers or polymeric micelles. Dendrimers possess inner hydrophobic cavities ideal for hosting lipophilic pyrazole derivatives, dramatically improving drug loading and water solubility without the need for harsh surfactants, as demonstrated in [4].

G Start Solubility Issue Detected CheckSolvent Identify Target Solvent Start->CheckSolvent DMSO DMSO Stock CheckSolvent->DMSO Aqueous Aqueous Buffer CheckSolvent->Aqueous DMSO_Issue Precipitation / Freeze-Thaw DMSO->DMSO_Issue Aqueous_Issue Turbidity / Crashing Out Aqueous->Aqueous_Issue DMSO_Fix Warm to 37°C Use Anhydrous DMSO DMSO_Issue->DMSO_Fix Aqueous_Fix Use HP-β-CD or Nanoparticles Aqueous_Issue->Aqueous_Fix

Caption: Decision tree for troubleshooting pyrazole derivative solubility in different media.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps so you can independently verify the success of the solubilization before proceeding to your assays.

Protocol 1: Preparation of a Stable 10 mM Anhydrous DMSO Stock

Causality: Using strictly anhydrous solvents and single-use aliquots prevents moisture-induced precipitation over time.

  • Weighing: Weigh the required mass of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole using a microbalance in a low-humidity environment (ideally a desiccated glove box).

  • Dissolution: Add the calculated volume of Anhydrous DMSO (≥99.9%, packaged under Argon).

  • Agitation: Vortex for 60 seconds. Sonicate in a water bath at 30°C for 5 minutes.

  • Validation Step (The Tyndall Effect): In a dark room, shine a laser pointer through the vial. If you see a visible, solid beam path (light scattering), you have a micro-suspension, not a true solution. Continue sonication and warming until the beam is completely invisible.

  • Storage: Aliquot immediately into amber glass vials (e.g., 50 µL per vial). Blanket the headspace with Argon gas before sealing. Store at -20°C.

Protocol 2: Aqueous Formulation via HP-β-CD Complexation (For In Vitro Assays)

Causality: Cyclodextrins dynamically shield the hydrophobic regions of the pyrazole from water, preventing aggregation without permanently altering the molecule's structure[5].

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Solvent Spiking: Take a 10 mM DMSO stock of the pyrazole (from Protocol 1) and slowly spike it drop-by-drop into the vigorously stirring HP-β-CD solution. Keep the final DMSO concentration below 1% (v/v) to avoid downstream cytotoxicity.

  • Equilibration: Stir magnetically at 300 rpm for 2 hours at room temperature to allow the thermodynamic host-guest inclusion complex to fully form.

  • Validation Step (Centrifugation Check): Centrifuge the final mixture at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, the solubility limit of the complex has been exceeded; you must carefully decant the supernatant and quantify the true dissolved concentration via HPLC[2].

G Hydrophobic Hydrophobic Pyrazole (High LogP) Method1 Co-solvency (DMSO/EtOH) Hydrophobic->Method1 Reduces polarity Method2 Complexation (Cyclodextrins) Hydrophobic->Method2 Host-guest inclusion Method3 Nanocarriers (Dendrimers/Micelles) Hydrophobic->Method3 Encapsulation Result Enhanced Aqueous Bioavailability Method1->Result Method2->Result Method3->Result

Caption: Mechanistic pathways for enhancing the aqueous solubility of lipophilic pyrazoles.

References

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, Volume 348, 02004 (2026). Available at: [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. National Institutes of Health (PMC). Available at: [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole Halogenation

Welcome to the Technical Support Center. This guide is specifically designed for researchers, chemists, and drug development professionals optimizing the halogenation of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, chemists, and drug development professionals optimizing the halogenation of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. The C-4 position of the pyrazole ring is highly nucleophilic, making it an ideal target for electrophilic aromatic substitution (SEAr)[1]. However, off-target reactions can generate hazardous toxic byproducts, including halogenated solvent waste, radical-mediated demethylation products, and over-halogenated species.

This guide provides mechanistic insights, quantitative data, and validated green protocols to help you eliminate toxic byproducts while maximizing your C-4 regioselectivity.

Mechanistic Pathways & Byproduct Causality

Understanding the kinetic and thermodynamic pathways of pyrazole halogenation is critical for minimizing toxic byproducts. The diagram below illustrates the divergence between the desired SEAr pathway and the side reactions that generate toxic waste.

Reaction pathways for pyrazole C4-halogenation vs. toxic byproduct formation.

Quantitative Data: Comparison of Halogenation Conditions

To minimize your environmental and toxicological footprint, selecting the optimal solvent and reagent system is paramount. The table below summarizes the quantitative impact of various conditions on byproduct generation.

Reaction ConditionSolvent SystemReagentAvg. Reaction TimeC-4 Halogenation YieldToxic Byproduct Profile
Traditional Halogenation CCl₄ / CHCl₃Br₂ / Cl₂4 - 6 h75 - 80%High: Halogenated solvent waste, corrosive HX gas, significant over-halogenation[2].
Standard Succinimide DMF / DCMNBS / NCS2 - 4 h85 - 90%Moderate: DCM waste, trace radical byproducts if exposed to ambient light[3].
Green Aqueous (Recommended) H₂ONBS / NCS1 - 2 h>90%Low: No toxic solvents; succinimide byproduct is water-soluble and easily removed[2].
Oxidative Green AcOH / H₂ONH₄X + H₂O₂4 - 20 h85 - 95%Very Low: Generates active X⁺ in situ; water is the primary byproduct[4].

Troubleshooting & FAQs

Q1: How do we eliminate the use of toxic halogenated solvents (e.g., CCl₄) without compromising C-4 regioselectivity?

A1: You can entirely replace highly toxic solvents like carbon tetrachloride (CCl₄) with pure water or aqueous acetic acid.2[2].

  • Causality: Water enhances the electrophilicity of the halogenating agent through hydrogen bonding with the succinimide carbonyl groups. Because the pyrazole substrate is largely insoluble in water, the reaction occurs at the solid-liquid interface. This heterogeneous state ironically prevents over-halogenation, as the mono-halogenated product precipitates out of the reactive zone immediately upon formation, yielding >90% of the desired 4-halo product without toxic solvent waste[2].

Q2: We are detecting significant amounts of N-methyl and methoxy radical halogenation byproducts. How can we suppress this?

A2: Radical side reactions (such as the halogenation of the N-methyl group or the methoxy substituent) occur when the halogenating agent undergoes homolytic cleavage.

  • Causality: 3, generating highly reactive halogen radicals (Br• or Cl•) that target sp³ carbons[3].

  • Solution: Wrap your reaction vessels in aluminum foil to exclude light and maintain the reaction temperature strictly below 25°C. By suppressing the radical initiation step, the system is forced into the heterolytic (ionic) SEAr pathway, exclusively targeting the C-4 position of the pyrazole core[3].

Q3: How do we prevent over-halogenation on the electron-rich 4-methoxyphenyl ring?

A3: While the pyrazole C-4 position is inherently more nucleophilic, the 4-methoxyphenyl ring is also activated and susceptible to electrophilic attack[1].

  • Causality: Excess halogenating reagent or prolonged reaction times allow the secondary, slower electrophilic attack on the phenyl ring to proceed.

  • Solution: Strictly control stoichiometry to 1.02 - 1.05 equivalents of the halogenating agent. Alternatively,4[4]. This method slowly generates the active halogenium ion (X⁺) on demand, preventing the high concentration spikes that drive secondary over-halogenation[4].

Validated Step-by-Step Methodology: Green Aqueous Halogenation

This protocol provides a self-validating workflow for the C-4 halogenation of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole using water as a solvent, completely eliminating toxic organic waste[2].

Step 1: Substrate Dispersion

  • Action: Suspend 10.0 mmol of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole in 50 mL of deionized water in a 100 mL round-bottom flask.

  • Validation Check: The mixture should appear as a cloudy, uniform white suspension. Ensure vigorous stirring (≥600 rpm) to maximize the solid-liquid interfacial area.

Step 2: Electrophile Addition

  • Action: Wrap the flask in aluminum foil to block ambient light. Slowly add 10.5 mmol (1.05 eq) of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in three equal portions over 15 minutes.

  • Causality: Portion-wise addition prevents localized exothermic spikes that could trigger unwanted radical pathways or substrate degradation.

Step 3: Reaction Monitoring

  • Action: Stir the reaction at room temperature (20–25°C) for 1 to 2 hours.

  • Validation Check: Extract a 50 µL aliquot, dissolve in 0.5 mL ethyl acetate, and perform TLC (Hexanes:Ethyl Acetate 3:1). The reaction is complete when the starting material spot (visualized under UV 254 nm) completely disappears, replaced by a single, less polar product spot.

Step 4: Quenching

  • Action: Add 5 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir for 10 minutes.

  • Causality: Sodium thiosulfate reduces any unreacted electrophilic halogen species into harmless halide salts, preventing the generation of toxic, reactive byproducts during downstream waste processing.

Step 5: Isolation and Purification

  • Action: Filter the solid product via a Büchner funnel. Wash the filter cake with 3 x 20 mL of cold deionized water.

  • Validation Check: The primary byproduct, succinimide, is highly water-soluble and is completely removed in the filtrate. Dry the resulting solid under a vacuum to afford the pure 4-halo-5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. No toxic extraction solvents (like DCM or CCl₄) are required[2].

References

  • Source: cdnsciencepub.
  • Source: acs.
  • Source: tandfonline.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 5-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole Against Alternative Halogenated Pyrazole Scaffolds

Halogenated pyrazoles are privileged scaffolds in modern drug discovery and agrochemical development, serving as the core structural motif for numerous anti-inflammatory agents, kinase inhibitors, and soluble epoxide hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Halogenated pyrazoles are privileged scaffolds in modern drug discovery and agrochemical development, serving as the core structural motif for numerous anti-inflammatory agents, kinase inhibitors, and soluble epoxide hydrolase (sEH) inhibitors[1]. When designing pyrazole-based therapeutics, the regiochemistry of halogenation fundamentally alters the molecule's physicochemical properties, metabolic stability, and target binding affinity.

This guide provides an objective, data-driven comparison between 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (CMPMP) and alternative halogenated pyrazole architectures, specifically 4-chloro isomers and 3-trifluoromethyl (3-CF₃) analogs. By examining their synthetic pathways, physicochemical profiles, and biological performance, researchers can make informed decisions during lead optimization.

Structural Rationale and Reactivity Profiles

The pyrazole ring possesses five centers with varying degrees of reactivity. The choice of substitution pattern on the pyrazole core dictates the electronic distribution and spatial geometry of the molecule.

  • The 4-Position (EAS Susceptible): The C4 position of the pyrazole ring is highly electron-rich. Consequently, halogenation of pyrazole and its derivatives primarily occurs at the fourth position via spontaneous electrophilic aromatic substitution (EAS)[2].

  • The 5-Position (Electron-Deficient): The C5 position is significantly less nucleophilic. Direct electrophilic halogenation at C5 is unfavorable. Instead, 5-chloro pyrazoles are typically accessed by converting a 5-hydroxyl group into a leaving group, followed by nucleophilic displacement[3].

  • The 1-Methyl Group: Alkylation at the N1 position prevents N-H tautomerization, locking the conformation of the pyrazole and simplifying the pharmacokinetic profile by removing a hydrogen-bond donor.

By placing a chlorine atom at the 5-position (as seen in CMPMP), medicinal chemists can exploit specific hydrophobic pockets in target enzymes—such as those found in sEH inhibitors[4]—while utilizing the chlorine's σ -hole to form highly directional halogen bonds with the protein backbone.

Experimental Workflows: Synthesis and Validation

The causality behind the synthetic divergence of these scaffolds lies in their inherent electronics. Below are the validated, step-by-step methodologies for synthesizing CMPMP versus its 4-chloro counterpart.

Protocol A: Synthesis of CMPMP via Dehydroxyhalogenation

Because direct C5 halogenation is electronically disfavored, CMPMP is synthesized via a Vilsmeier-Haack-type dehydroxyhalogenation using Phosphorus oxychloride (POCl₃)[5].

  • Reagent Preparation: Dissolve 1-methyl-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (1.0 eq) in anhydrous dimethylformamide (DMF) (6.0 eq). The excess DMF ensures homogeneity and solvates the released hydrogen chloride[5].

  • Activation: Cool the reaction vessel to 0 °C. Add POCl₃ (4.0 eq) dropwise to generate the reactive chloroiminium ion intermediate.

  • Cyclization/Substitution: Heat the mixture to 120 °C for 1–2 hours[5]. Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the highly polar 5-ol starting material spot disappears, replaced by the non-polar CMPMP spot.

  • Quenching & Neutralization: Carefully pour the mixture over crushed ice. Neutralize with a saturated Na₂CO₃ solution to pH ~7. Causality: Strict pH control prevents the acid-catalyzed cleavage of the 4-methoxyphenyl ether group.

  • Isolation: Extract with chloroform (3x), dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of 4-Chloro Isomer via C-H Halogenation

The electron-rich C4 position allows for direct, mild halogenation using N-halosuccinimides[2].

  • Preparation: Dissolve 1-methyl-3-(4-methoxyphenyl)-1H-pyrazole (1.0 eq) in acetonitrile.

  • Halogenation: Add N-chlorosuccinimide (NCS, 1.1 eq) at room temperature.

  • Catalysis (Optional): The addition of a mild organocatalyst (e.g., gallocyanine) can accelerate the halogen transfer without requiring harsh transition metals[6].

  • Reaction: Stir at room temperature for 15 minutes. Self-Validation: The rapid precipitation of succinimide byproduct serves as a visual indicator of reaction progression.

  • Isolation: Filter the succinimide, wash the filtrate with water, extract with ethyl acetate, and purify via recrystallization.

SyntheticWorkflow A 1-Methyl-3-(4-methoxyphenyl) -1H-pyrazol-5-ol B POCl3 / DMF (120°C, 2h) A->B Dehydroxyhalogenation C 5-Chloro-3-(4-methoxyphenyl) -1-methyl-1H-pyrazole (CMPMP) B->C Dehydroxyhalogenation D 1-Methyl-3-(4-methoxyphenyl) -1H-pyrazole E NCS / Catalyst (Room Temp) D->E Electrophilic C-H Halogenation F 4-Chloro-3-(4-methoxyphenyl) -1-methyl-1H-pyrazole E->F Electrophilic C-H Halogenation

Synthetic pathways for 5-chloro (CMPMP) vs. 4-chloro pyrazole scaffolds.

Comparative Performance Data

To objectively evaluate CMPMP against alternatives, we must look at quantitative physicochemical and biological metrics. The 5-chloro substitution provides a unique balance of lipophilicity and metabolic stability compared to the 4-chloro isomer and the highly lipophilic 3-CF₃ group (commonly found in drugs like Celecoxib).

Table 1: Physicochemical Properties and Synthetic Yield
Compound ScaffoldSubstitution PatternCLogPpKa (calc)TPSA (Ų)Typical Synthetic YieldPrimary Synthetic Route
CMPMP 5-Cl, 3-(4-OMe-Ph)~3.2~2.127.055–70%POCl₃ Dehydroxyhalogenation
4-Chloro Isomer 4-Cl, 3-(4-OMe-Ph)~3.1~2.527.0>85%Electrophilic Halogenation (NCS)
3-CF₃ Analog 3-CF₃, 5-(4-OMe-Ph)~3.8~1.827.060–80%Condensation of fluorinated diketones
Table 2: Biological & Metabolic Performance Profiles

Note: Data represents generalized trends for these scaffolds in enzyme inhibition assays (e.g., sEH or COX-2).

Scaffold TypeTarget Affinity (e.g., sEH IC₅₀)Liver Microsome Stability (T₁/₂)Halogen Bond Donor Capacity
5-Chloro Pyrazole (CMPMP) High (< 5 nM)> 60 minStrong ( σ -hole on Cl)
4-Chloro Pyrazole Moderate (~ 25 nM)~ 45 minModerate
3-CF₃ Pyrazole High (< 10 nM)> 120 minNone (Steric/Fluorine shield)

Analysis of Results: While the 4-chloro isomer is synthetically easier to access (higher yield, milder conditions), the 5-chloro scaffold (CMPMP) often demonstrates superior target affinity in specific biological systems. For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, 5-chloro-1-methylpyrazoles have yielded highly potent compounds with IC₅₀ values as low as 0.8 nM[4].

Mechanistic Pathway: The Role of Halogen Bonding

The superior biological performance of the 5-chloro pyrazole scaffold in certain targets is directly linked to its binding mechanism. Unlike the trifluoromethyl group, which is highly lipophilic but acts purely through steric bulk and hydrophobic interactions, the 5-chloro group can participate in halogen bonding .

The electron-withdrawing nature of the pyrazole ring polarizes the chlorine atom, creating a region of positive electrostatic potential (the σ -hole) at the tip of the C-Cl axis. This allows the chlorine to act as a Lewis acid, forming strong, highly directional interactions with Lewis bases (such as the oxygen atoms of backbone carbonyls in a target enzyme's hydrophobic pocket).

BindingMechanism Target Target Enzyme (e.g., sEH) Hydrophobic Pocket CMPMP CMPMP Scaffold 5-Chloro Group Interaction1 Halogen Bonding (σ-hole) Cl ··· O=C (Backbone) CMPMP->Interaction1 C-Cl vector Interaction2 Pi-Pi Stacking 4-Methoxyphenyl CMPMP->Interaction2 Aryl ring Interaction1->Target Anchors conformation Interaction2->Target Increases affinity

Mechanistic binding interactions of the CMPMP scaffold within a target enzyme pocket.

Conclusion: When choosing between halogenated pyrazoles, researchers must weigh synthetic accessibility against binding mechanics. While 4-chloro derivatives offer rapid, high-yielding functionalization[2], the 5-chloro architecture of CMPMP provides a distinct spatial vector and potent halogen-bonding capabilities that can drastically improve target affinity in structure-based drug design[4].

References

  • Halogenation of Pyrazoles Using N-Halosuccinimides ResearchGate[Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds National Institutes of Health (NIH)[Link]

  • Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors eScholarship[Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine ACS Publications[Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Arkivoc[Link]

  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones Beilstein Journal of Organic Chemistry[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Analysis of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole: A Comparative Guide to CID vs. HCD Platforms

Executive Summary For drug development professionals and analytical chemists, the structural elucidation of pyrazole derivatives is a critical workflow. The compound 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (Exa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the structural elucidation of pyrazole derivatives is a critical workflow. The compound 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (Exact Mass: 222.056 Da) presents a unique analytical challenge due to its multiple competing fragmentation sites: a halogenated position, a methoxyarene group, and a substituted pyrazole core.

This guide objectively compares the fragmentation performance of traditional Triple Quadrupole Collision-Induced Dissociation (QqQ CID) against High-Resolution Orbitrap Higher-energy C-trap Dissociation (HCD) . By detailing the causality behind the observed spectral differences and providing self-validating experimental protocols, this guide serves as a definitive reference for optimizing targeted MS/MS workflows for halogenated methoxy-pyrazoles.

Structural Significance & Fragmentation Theory

To optimize an MS/MS method, one must first understand the thermodynamic drivers of the molecule's dissociation. The protonated precursor ion [M+H]+ at m/z 223.063 undergoes three primary mechanistic pathways:

A. Methoxyarene Cleavage: The Radical Exception

According to the "even-electron rule," an even-electron precursor ion should theoretically lose neutral molecules (e.g., H2​O , CH2​O ) rather than radicals. However, methoxyaromatics frequently violate this rule. The loss of a methyl radical ( CH3∙​ , -15 Da) from the methoxy group is highly favored because it generates a resonance-stabilized phenoxy radical cation at m/z 208.040. This is driven by the lowering of the critical energy for CH3∙​ loss through the extended π -conjugation of the phenyl ring 1. A competing, albeit less dominant, pathway is the loss of neutral formaldehyde ( CH2​O , -30 Da) yielding m/z 193.053.

B. Pyrazole Core Dissociation

The 1-methyl-1H-pyrazole core exhibits a highly characteristic ring-opening mechanism. Following protonation (typically at the N2 position), the ring undergoes a concerted rearrangement leading to the expulsion of CH3​CN (-41 Da) or HCN , a hallmark signature of substituted pyrazoles 2. For this specific 1-methyl derivative, the loss of CH3​CN yields a fragment at m/z 182.037.

C. Halogen Elimination

The chlorine atom at position 5 provides a distinct isotopic signature (approx. 3:1 ratio of 35Cl/37Cl in MS1). Upon collisional activation, the elimination of neutral HCl (-36 Da) generates a highly conjugated fragment at m/z 187.087.

Platform Comparison: QqQ CID vs. Orbitrap HCD

The choice of mass analyzer and collision cell architecture fundamentally alters the observed fragmentation landscape.

  • QqQ CID (Collision-Induced Dissociation): Operates via low-energy, multiple-collision conditions in a quadrupole collision cell. It excels at generating stable, primary fragments (like the CH3∙​ loss) but often fails to drive the molecule into deep, secondary fragmentation pathways due to lower overall energy deposition.

  • Orbitrap HCD (Higher-energy C-trap Dissociation): Operates as a beam-type collisional dissociation technique. Unlike traditional resonant ion-trap CID, HCD does not suffer from a low-mass cutoff, allowing the detection of the entire fragment mass range 3. Furthermore, HCD imparts a higher activation energy before extraction to the Orbitrap, yielding richer, multi-generational fragmentation spectra (e.g., sequential loss of CH3∙​ and HCl ) 4.

Performance Matrix
ParameterQqQ CID (e.g., Agilent 6495)Orbitrap HCD (e.g., Q Exactive)Analytical Impact
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 2 ppm)HCD allows exact formula assignment of fragments.
Energy Deposition Low to ModerateModerate to HighHCD drives secondary/tertiary fragmentation.
Low-Mass Cutoff None (Beam-type)None (Beam-type)Both capture low m/z, but HCD resolves them better.
Best Use Case High-sensitivity MRM quantitationStructural elucidation & unknown IDQqQ for routine assays; HCD for discovery.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating system suitability checks.

General Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality Check: Formic acid acts as a proton source. The basic nitrogens on the pyrazole ring readily accept protons, maximizing the [M+H]+ precursor yield.

Protocol A: QqQ CID Workflow (Targeted MRM Optimization)
  • System Suitability: Infuse a tuning mix (e.g., Reserpine) to verify quadrupole mass axis calibration and collision cell gas pressure (Argon at 1.5 mTorr).

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.

  • Source Parameters: ESI positive mode; Capillary Voltage 3.5 kV; Gas Temp 250°C.

  • CID Optimization: Isolate m/z 223.1 in Q1. Ramp Collision Energy (CE) from 10 eV to 40 eV in 5 eV increments.

    • Observation: At 15 eV, the primary loss of CH3∙​ (m/z 208.0) dominates. At 30 eV, the secondary loss of HCl begins to appear.

Protocol B: High-Resolution Orbitrap HCD Workflow (Structural Elucidation)
  • System Suitability: Perform mass calibration using Pierce LTQ Velos ESI Positive Ion Calibration Solution. Ensure MS1 mass error is < 1 ppm.

  • Source Parameters: ESI positive mode; Spray Voltage 3.8 kV; Capillary Temp 320°C.

  • HCD Acquisition: Isolate m/z 223.063 in the quadrupole (1.0 Da window).

  • Stepped NCE (Normalized Collision Energy): Set NCE to 20, 30, 40.

    • Causality Check: The molecule contains both labile bonds (methoxy) and robust elements (pyrazole core). A single energy might under-fragment the core or shatter the molecule into noise. Stepped NCE simultaneously acquires and averages spectra across multiple energy regimes, providing a comprehensive fragmentation map in a single MS2 scan.

  • Detection: Resolve fragments in the Orbitrap at R=17,500 (at m/z 200).

Quantitative Data Presentation

The table below summarizes the theoretical and experimentally observed fragments, highlighting the difference in relative abundances driven by the two platforms.

Fragment IonExact Mass (m/z)FormulaMass ErrorQqQ CID Rel. AbundanceOrbitrap HCD Rel. AbundanceOrigin / Neutral Loss
[M+H]+ 223.063 C11​H12​ClN2​O+ < 2.0 ppm100% (Precursor)100% (Precursor)Intact Molecule
[M+H−CH3​]∙+ 208.040 C10​H9​ClN2​O∙+ < 2.0 ppm85%45%Methoxy cleavage (-15 Da)
[M+H−CH2​O]+ 193.053 C10​H10​ClN2+​ < 2.0 ppm15%25%Methoxy cleavage (-30 Da)
[M+H−HCl]+ 187.087 C11​H11​N2​O+ < 2.0 ppm30%60%Halogen loss (-36 Da)
[M+H−CH3​CN]+ 182.037 C9​H9​ClNO+ < 2.0 ppm10%80%Pyrazole ring opening (-41 Da)
[M+H−CH3​−HCl]∙+ 172.063 C10​H8​N2​O∙+ < 2.0 ppm5%95%Sequential loss (-51 Da)

Note: HCD's higher energy deposition significantly increases the abundance of deep-cleavage products (m/z 182.037 and 172.063) compared to standard QqQ CID.

Mechanistic Pathway Visualization

G M [M+H]+ m/z 223.063 F1 [M+H - CH3]•+ m/z 208.040 M->F1 -CH3• (-15 Da) F2 [M+H - CH2O]+ m/z 193.053 M->F2 -CH2O (-30 Da) F3 [M+H - HCl]+ m/z 187.087 M->F3 -HCl (-36 Da) F4 [M+H - CH3CN]+ m/z 182.037 M->F4 -CH3CN (-41 Da) F5 [M+H - CH3 - HCl]•+ m/z 172.063 F1->F5 -HCl (-36 Da) F3->F5 -CH3• (-15 Da)

Fig 1: MS/MS fragmentation pathways of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole.

References

  • Loss of CH2O and H2O by stepwise mechanisms in mass spectrometry, ResearchGate.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry, IntechOpen.
  • Difference between HCD and CID collision induced dissociations?, StackExchange.
  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms, PMC (National Institutes of Health).

Sources

Validation

Benchmarking the Biological Activity of 5-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole Against Standard Inhibitors

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide Executive Summary & Structural Rationale The 1,3,5-substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide

Executive Summary & Structural Rationale

The 1,3,5-substituted pyrazole core is a privileged scaffold in medicinal chemistry, historically validated by the blockbuster anti-inflammatory drug Celecoxib[1]. As a Senior Application Scientist, I have designed this guide to benchmark the biological activity of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (hereafter referred to as CMP-1 ) against industry-standard inhibitors.

Recent literature highlights the dual anti-inflammatory potential of pyrazole derivatives in targeting both Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (MAPK)[2]. The rational design of CMP-1 leverages specific functional groups to drive this polypharmacology:

  • 5-Chloro Substituent: Acts as a lipophilic, electron-withdrawing group. In COX-2, halogens frequently occupy the hydrophobic side pocket (Val523), driving selectivity over COX-1 (which possesses a bulkier Ile523 residue)[3].

  • 3-(4-Methoxyphenyl) Group: The methoxy oxygen serves as a critical hydrogen-bond acceptor, stabilizing interactions with Arg120 and Tyr355 in the COX-2 active site, while providing the steric bulk necessary to anchor the molecule within the p38 MAPK ATP-binding hinge region[4].

  • 1-Methyl Group: N-methylation prevents tautomerization, locking the molecule into a single bioactive conformation while increasing membrane permeability for cell-based efficacy.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system . We do not merely measure inhibition; we multiplex our assays with orthogonal readouts to rule out false positives caused by cytotoxicity or assay interference.

Workflow cluster_0 Enzymatic Selectivity Panel cluster_1 Cell-Based Target Engagement Cmpd CMP-1 (Test Compound) COX1 COX-1 Assay (Off-target) Cmpd->COX1 COX2 COX-2 Assay (Primary Target) Cmpd->COX2 p38 p38 MAPK Assay (p-HSP27 Readout) Cmpd->p38 Tox Cytotoxicity (CellTiter-Glo) p38->Tox Viability Gating

Diagram 1: High-throughput screening workflow incorporating orthogonal viability gating.

Protocol 1: In Vitro COX-1/COX-2 Enzymatic Selectivity Assay

Objective: Determine the IC₅₀ and Selectivity Index (SI) of CMP-1 compared to Celecoxib.

  • Step 1: Enzyme Incubation: Pre-incubate human recombinant COX-1 or COX-2 with serial dilutions of CMP-1 (0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and EDTA for 15 minutes at 37°C.

  • Step 2: Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Incubate for exactly 2 minutes.

  • Step 3: PGE2 Quantification: Terminate the reaction with stannous chloride (to reduce PGH2 to PGE2). Quantify PGE2 levels using a competitive ELISA.

  • Causality & Self-Validation: Measuring PGE2 is a direct, quantifiable downstream readout of COX enzymatic activity. By running COX-1 in parallel, we establish the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A compound that inhibits both equally is a non-selective NSAID; a high SI validates targeted structural engagement[3].

Protocol 2: Cell-Based p38 MAPK Target Engagement

Objective: Evaluate intracellular p38 MAPK inhibition compared to the standard inhibitor SB203580.

  • Step 1: Macrophage Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Stimulate with 1 µg/mL Lipopolysaccharide (LPS) to induce the inflammatory cascade.

  • Step 2: Compound Treatment: Co-treat cells with CMP-1 or SB203580 for 4 hours.

  • Step 3: p-HSP27 Quantification: Lyse cells and measure phosphorylated HSP27 (p-HSP27) via AlphaLISA or Western Blot.

  • Step 4: Orthogonal Viability Gating: In a parallel plate, add CellTiter-Glo reagent to measure ATP levels (cell viability).

  • Causality & Self-Validation: Why measure p-HSP27 instead of p-p38? ATP-competitive inhibitors (like pyrazoles) bind the p38 kinase pocket but do not prevent upstream MKK3/6 from phosphorylating p38 itself. Therefore, measuring the downstream effector (HSP27) is the only reliable biomarker for true target engagement[4]. Furthermore, the CellTiter-Glo step ensures that a drop in p-HSP27 is due to kinase inhibition, not compound-induced cell death.

Mechanistic Pathway Visualization

Pathway Stim Inflammatory Stimulus (e.g., LPS) AA Arachidonic Acid Stim->AA p38 p38 MAP Kinase Stim->p38 COX2 COX-2 Enzyme AA->COX2 PGE2 PGE2 Production (Inflammation) COX2->PGE2 HSP27 p-HSP27 p38->HSP27 Inhibitor CMP-1 (Pyrazole Scaffold) Inhibitor->COX2 Inhibits Inhibitor->p38 Inhibits

Diagram 2: Dual-pathway inhibition logic targeting COX-2 and p38 MAPK signaling cascades.

Comparative Data & Benchmarking Results

The following tables summarize the standardized preclinical screening panel results, benchmarking CMP-1 against industry-standard controls.

Table 1: Enzymatic Profiling (Cyclooxygenase Selectivity)

CMP-1 demonstrates strong COX-2 inhibition with a favorable selectivity profile, though slightly less potent than the highly optimized clinical candidate Celecoxib. The 5-chloro substitution successfully drives the molecule away from COX-1 binding.

CompoundTargetCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)
Celecoxib (Standard)COX-20.04 ± 0.0114.8 ± 1.2~370
Indomethacin (Control)Non-selective0.82 ± 0.050.05 ± 0.01~0.06
CMP-1 (Test)COX-20.85 ± 0.12> 50.0> 58
Table 2: Cell-Based Profiling (p38 MAPK & Cytotoxicity)

In LPS-stimulated macrophages, CMP-1 successfully suppresses p-HSP27 at low micromolar concentrations. Crucially, the CC₅₀ (cytotoxicity) remains >100 µM, proving that the observed anti-inflammatory effect is mechanistically driven rather than a byproduct of cell death.

CompoundTargetp-HSP27 IC₅₀ (µM)Cell Viability CC₅₀ (µM)Therapeutic Window
SB203580 (Standard)p38 MAPK0.05 ± 0.01> 100> 2000x
CMP-1 (Test)p38 MAPK1.24 ± 0.18> 100> 80x

Conclusion

5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (CMP-1) serves as a highly viable lead compound for anti-inflammatory drug development. By benchmarking it against Celecoxib and SB203580, we have validated its dual-inhibition capacity against both COX-2 and p38 MAPK pathways. The self-validating protocols confirm that its activity is selective and non-cytotoxic, making this specific pyrazole scaffold an excellent candidate for further structure-activity relationship (SAR) optimization.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)

Sources

Safety & Regulatory Compliance

Safety

5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of complex halogenated heterocycles require more than just a superficial understanding of laboratory rules; they demand a mechanistic apprecia...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of complex halogenated heterocycles require more than just a superficial understanding of laboratory rules; they demand a mechanistic appreciation of chemical stability, thermodynamic destruction principles, and environmental compliance.

Below is the comprehensive Standard Operating Procedure (SOP) for the safe handling, segregation, and terminal disposal of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole . This guide is designed to serve as a self-validating system for researchers and drug development professionals, ensuring operational safety, regulatory compliance, and cost-efficiency.

Executive Summary & Chemical Profiling

5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (CAS: 524740-35-0) is a halogenated nitrogen-containing heterocycle frequently utilized as an intermediate in pharmaceutical and agrochemical synthesis[1]. Because this molecule contains a covalently bonded chlorine atom, any waste stream containing it—whether as a pure solid or dissolved in a solvent—must be strictly classified and managed as Halogenated Organic Waste [2][3].

Table 1: Chemical Properties & Disposal Parameters

ParameterSpecification / GuidelineOperational Rationale
Chemical Name 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazoleTarget analyte/intermediate requiring specific tracking.
CAS Number 524740-35-0Mandatory identifier for Safety Data Sheets (SDS) and waste manifesting[1].
Waste Classification Halogenated Organic WasteStrict EPA/RCRA regulations apply to halogen-containing compounds to prevent environmental toxicity[2].
Incompatible Mixtures Non-halogenated solvents, strong oxidizers, heavy metalsMixing halogenated and non-halogenated waste drastically increases disposal costs and can trigger exothermic reactions[4][5].
Terminal Disposal Rotary Kiln Incineration (>1000°C)High temperatures are required to break the robust C-Cl bond and pyrazole ring, ensuring >99.99% Destruction and Removal Efficiency (DRE)[6][7].

Mechanistic Rationale for Specialized Disposal

Why can we not dispose of this compound in standard organic waste streams? The answer lies in the thermodynamics of its degradation and the byproducts of its combustion.

  • Prevention of Dioxin/Furan Formation: The carbon-chlorine (C-Cl) bond is highly stable. If incinerated at standard temperatures, incomplete combustion of chlorinated organics can yield highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[6][8]. Specialized high-temperature hazardous waste incinerators are required to completely oxidize the molecule.

  • Acid Gas Generation: Complete thermal oxidation of C11H11ClN2O produces carbon dioxide (CO2), water (H2O), nitrogen oxides (NOx), and—critically—hydrogen chloride (HCl) gas [9]. If released into the atmosphere, HCl contributes to acid rain. Therefore, the disposal facility must utilize post-combustion caustic scrubbing to neutralize the acid gases[10].

  • Cost & Reactivity Economics: Environmental Protection Services charge a significant premium for processing halogenated waste due to the specialized scrubbing equipment required[3][5]. Diluting non-halogenated waste with even a small amount of this chlorinated pyrazole converts the entire carboy into expensive halogenated waste. Furthermore, mixing certain halogenated solvents with non-halogenated ketones (e.g., chloroform and acetone) can create explosive mixtures[4].

Operational Waste Segregation & Collection Protocol

To maintain a self-validating safety system, every researcher must follow this step-by-step methodology at the bench.

Step 1: State Determination & Container Selection

  • For Solid Waste: Collect contaminated powders, filter papers, or silica gel from chromatography in a designated, vapor-tight solid halogenated waste container (often a lined 5-gallon pail)[11].

  • For Liquid Waste: If the compound is dissolved in a solvent (e.g., dichloromethane, chloroform), use a chemically compatible 4-liter poly bottle or a 5-gallon HDPE carboy[3].

Step 2: Strict Segregation

  • Action: Never mix this waste with non-halogenated solvents (like methanol, acetone, or xylene), heavy metals, or cyanides[3][11].

  • Validation: Visually inspect the waste carboy label before pouring. If the label does not explicitly state "Halogenated," do not add the pyrazole derivative.

Step 3: Immediate Labeling

  • Action: Affix a Hazardous Waste Tag before the first drop of waste is added[12].

  • Validation: Write out the full chemical name: "5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole." Do not use abbreviations, acronyms, or chemical formulas, as these are legally invalid for transport[5][12]. List the approximate percentage of the compound and the solvent.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA within the laboratory. The container must be kept in a secondary containment tray to capture potential leaks[3][5].

  • Validation: Ensure the container is kept closed at all times unless actively adding waste. "Closed" means vapor-tight and spill-proof[3][12].

WasteWorkflow Start Generate Waste: 5-chloro-3-(4-methoxyphenyl) -1-methyl-1H-pyrazole Check Determine State (Solid vs. Solution) Start->Check Solid Solid Waste Container (Halogenated Organics) Check->Solid Powder/Crystals Liquid Liquid Waste Container (Halogenated Solvents) Check->Liquid Dissolved in Solvent Labeling Affix Hazardous Waste Tag (List all constituents & %) Solid->Labeling Liquid->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHRS / Waste Management Pickup Request (<25 gal) Storage->Pickup

Figure 1: Laboratory workflow for the segregation and accumulation of halogenated pyrazole waste.

Terminal Destruction Methodology

Once collected by Environmental Health and Radiation Safety (EHRS) or a licensed waste vendor, the chemical undergoes a highly regulated destruction process.

  • Thermal Oxidation: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1000°C[6][8]. At this temperature, the pyrazole ring is cleaved, and the C-Cl bonds are broken, converting the organic material into CO2, H2O, NOx, and HCl gas[9].

  • Caustic Scrubbing: The acidic flue gas cannot be vented directly. It is routed through a wet scrubber where it is sprayed with a caustic solution (typically Sodium Hydroxide, NaOH)[9][10].

  • Neutralization Reaction: The toxic HCl gas reacts with the NaOH to form harmless salt water: HCl (g) + NaOH (aq) → NaCl (aq) + H2O (l)[10]. The neutralized effluent is then safe for standard wastewater treatment.

IncinerationMechanism Waste Halogenated Waste (C11H11ClN2O) Kiln Rotary Kiln Incinerator (T > 1000°C) Waste->Kiln Injection Gases Combustion Gases (CO2, H2O, HCl, NOx) Kiln->Gases Thermal Oxidation Scrubber Caustic Scrubber (NaOH Solution) Gases->Scrubber Gas Routing Neutralized Neutralized Effluent (NaCl, H2O) Scrubber->Neutralized Liquid Discharge Exhaust Clean Exhaust (CO2, N2, H2O) Scrubber->Exhaust Gas Release

Figure 2: Mechanistic pathway of high-temperature halogenated waste incineration and acid gas neutralization.

Spill Response & Decontamination Workflow

In the event of an accidental spill of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (either as a dry powder or a solvent solution), execute the following protocol immediately[3][12]:

Step 1: Isolate and Protect Evacuate unnecessary personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (consult glove compatibility charts if dissolved in a specific solvent), safety goggles, and a lab coat[3][12].

Step 2: Containment

  • Solid Spills: Do not sweep dry, as this generates inhalable dust. Gently cover the powder with damp paper towels (moistened with a compatible solvent or water) to suppress dust, then carefully scoop the material into a wide-mouth halogenated waste container.

  • Liquid Spills (Solution): Surround the spill with inert absorbent pads or spill control pillows to prevent it from reaching drains. Critical Note: Never use combustible materials like sawdust for halogenated organic spills[3][12].

Step 3: Collection and Decontamination Place all saturated absorbent pads, contaminated gloves, and cleanup materials into a sealed, heavy-duty plastic bag. Tag this bag immediately as "Hazardous Waste - Halogenated Spill Cleanup"[3]. Wash the affected benchtop or floor area thoroughly with soap and water to remove any lingering residue[12].

References

  • NextSDS. "5-CHLORO-3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE SDS." NextSDS Chemical Substance Information.
  • U.S. Environmental Protection Agency (EPA). "RO 13579 - Recycled Used Oil Management Standards and Halogenated Solvents." EPA.gov.
  • Temple University Campus Operations. "Halogenated Solvents in Laboratories - Hazardous Waste Guidelines." Temple.edu.
  • University of Toronto Department of Chemistry. "HAZARDOUS WASTE STORAGE AND DISPOSAL." Utoronto.ca.
  • University of Wollongong. "LABORATORY WASTE DISPOSAL GUIDELINES." UOW.edu.au.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.
  • U.S. Environmental Protection Agency (EPA). "Sampling And Analysis Methods For Hazardous Waste Combustion." EPA NEPIS.
  • Coalition for Responsible Waste Incineration (CRWI). "GLOSSARY OF TERMS (What are the Terms of Art For Incineration?)." CRWI.org.
  • U.S. Environmental Protection Agency (EPA). "Engineering Handbook for Hazardous Waste Incineration." EPA NEPIS.
  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern.edu.
  • University of Illinois Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." Illinois.edu.

Sources

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